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  • Product: octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride
  • CAS: 2839143-28-9

Core Science & Biosynthesis

Foundational

Structural Characterization and Exact Mass Determination of Octahydro-1H-pyrido[1,2-a]pyrazin-6-one Dihydrochloride

Executive Summary In medicinal chemistry, bicyclic scaffolds such as octahydro-1H-pyrido[1,2-a]pyrazin-6-one are highly valued for their conformational rigidity and favorable pharmacokinetic profiles. However, the commer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, bicyclic scaffolds such as octahydro-1H-pyrido[1,2-a]pyrazin-6-one are highly valued for their conformational rigidity and favorable pharmacokinetic profiles. However, the commercial cataloging of its salt forms—specifically the nominal "dihydrochloride" (CAS 2839143-28-9)—often introduces significant physicochemical discrepancies in supplier databases [1][2].

As a Senior Application Scientist, I frequently encounter automated database errors where structural nuances are overlooked. This whitepaper provides a rigorous, first-principles deconstruction of the molecular weight, exact mass, and ionization behavior of this compound. By establishing a self-validating analytical workflow, we will correct widespread database inaccuracies and provide a robust protocol for High-Resolution Mass Spectrometry (HRMS) validation.

Structural Analysis & The "Dihydrochloride" Anomaly

To accurately determine the exact mass, we must first analyze the structural causality behind the molecule's ionization potential. The SMILES string for the free base is C1CC2CNCCN2C(=O)C1.

A topological decomposition reveals a fused bicyclic system consisting of a piperazine ring and a piperidone ring. Critically, this structure contains two nitrogen atoms in vastly different electronic environments:

  • Secondary Amine (Piperazine ring): Highly basic (typical pKa​ ~9.0–10.0), readily protonated.

  • Amide Nitrogen (Bridgehead, adjacent to C=O): The lone pair on this nitrogen is delocalized into the carbonyl π -system. Consequently, it is essentially non-basic ( pKa​ < 0) under standard conditions.

The Expert Insight: Commercial suppliers frequently catalog this molecule as a "dihydrochloride" [1]. However, thermodynamic principles dictate that protonating the amide nitrogen requires superacidic conditions. Therefore, a true stoichiometric 1:2 dihydrochloride is highly unfavorable. The commercial product is likely a monohydrochloride co-crystallized with trapped excess HCl, or the "dihydrochloride" label is a legacy nomenclature error.

Resolving the Commercial Database Error

Many chemical databases erroneously list the exact mass of this "dihydrochloride" as 212.085 Da with a molecular weight of 213.15 g/mol [1]. This is a classical algorithmic conflation error. The mass of 212.085 Da corresponds to the des-oxo derivative (octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride, formula: C8​H18​Cl2​N2​ ). The correct exact mass for the ketone-containing target ( C8​H16​Cl2​N2​O ) is 226.0640 Da [3].

Table 1: Quantitative Data & Discrepancy Analysis
ParameterFree Base (Theoretical)Nominal Dihydrochloride (Theoretical)Commercial Database Error
Molecular Formula C8​H14​N2​O C8​H16​Cl2​N2​O C8​H16​Cl2​N2​O (Formula correct, mass wrong)
Molecular Weight 154.21 g/mol 227.13 g/mol 213.15 g/mol (Des-oxo MW)
Monoisotopic Exact Mass 154.1106 Da226.0640 Da212.085 Da (Des-oxo Exact Mass)
Basic Nitrogen Count 1 (Secondary Amine)1 (Protonated)N/A

Exact Mass Calculations (First Principles)

For HRMS applications, the monoisotopic exact mass is calculated using the most abundant isotopes ( 12C , 1H , 14N , 16O , 35Cl ).

Free Base ( C8​H14​N2​O ):

  • C: 8 × 12.000000 = 96.000000

  • H: 14 × 1.007825 = 14.109550

  • N: 2 × 14.003074 = 28.006148

  • O: 1 × 15.994915 = 15.994915

  • Total Exact Mass = 154.1106 Da

Nominal Dihydrochloride ( C8​H16​Cl2​N2​O ):

  • Base Mass = 154.110613

  • H: 2 × 1.007825 = 2.015650

  • Cl: 2 × 34.968853 = 69.937706

  • Total Exact Mass = 226.0640 Da

Experimental Workflows

Workflow Visualization

Fig 1. Phase transition and ESI-HRMS ionization pathway of octahydro-1H-pyrido[1,2-a]pyrazin-6-one.

Protocol: Self-Validating LC-HRMS Analysis

To verify the exact mass of the synthesized or purchased salt, use the following self-validating HRMS protocol.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the salt in 1.0 mL of LC-MS grade H2​O :Acetonitrile (50:50, v/v) with 0.1% Formic Acid.

  • Causality: The high dielectric constant of water ensures complete dissociation of the chloride counterions. The formic acid provides an abundant proton source to drive the equilibrium entirely toward the [M+H]+ species.

Step 2: Chromatographic Separation

  • Action: Inject 1 µL onto a C18 Reversed-Phase column (e.g., 1.7 µm, 2.1 x 50 mm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: The molecule's moderate hydrophobicity allows adequate retention on a C18 stationary phase, separating the API from highly polar synthesis byproducts or residual inorganic salts.

Step 3: ESI-HRMS Acquisition

  • Action: Operate the Q-TOF or Orbitrap in Positive Electrospray Ionization (ESI+) mode.

  • Self-Validating Check: Continuously infuse a lock mass (e.g., Leucine Enkephalin, m/z 556.2771) to correct mass drift in real-time, ensuring mass accuracy remains < 5 ppm.

Step 4: Data Interpretation

  • Action: Extract the ion chromatogram (EIC) for m/z 155.1179 (Theoretical [M+H]+ = 154.1106 Da + 1.0073 Da).

  • Validation: Analyze the isotopic pattern. The M+1 peak ( m/z 156.121) must be approximately 9.2% of the base peak, corresponding to the natural abundance of 13C (8 carbons × 1.1%). The absence of a +2 isotope peak confirms the chloride ions have successfully dissociated in the source.

Protocol: Controlled Hydrochloride Salt Formation

If synthesizing the salt from the free base, avoid the assumption that 2.0 equivalents of HCl are required.

  • Dissolution: Dissolve the free base in anhydrous isopropanol (IPA). Causality: Anhydrous conditions prevent hydrate formation and ensure precise stoichiometric precipitation.

  • Acid Titration: Cool to 0–5 °C. Slowly introduce exactly 1.05 equivalents of anhydrous HCl in IPA. Causality: Because the amide nitrogen is non-basic, only 1 equivalent of HCl is thermodynamically favored. A slight excess (0.05 eq) drives the reaction to completion without degrading the acid-sensitive amide linkage.

  • Isolation: Stir for 2 hours, filter under nitrogen, and wash with cold diethyl ether.

  • Empirical Validation: Perform a silver nitrate ( AgNO3​ ) titration on the isolated powder. A true monohydrochloride yields ~15.6% chloride by weight, whereas a theoretical dihydrochloride yields ~31.2%. This test empirically validates the stoichiometry against the commercial "dihydrochloride" nomenclature.

Conclusion

Rigorous analytical science requires looking past automated database outputs. The exact mass of octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride is 226.0640 Da , and its ESI+ observed mass is m/z 155.1179 . By understanding the electronic environment of the bicyclic nitrogens, researchers can avoid common pitfalls in salt stoichiometry, mass calculation, and HRMS validation.

References

  • Title: octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride - NextSDS Source: NextSDS URL: [Link]

  • Title: Loline dihydrochloride | C8H16Cl2N2O | CID 67821499 (Reference for C8​H16​Cl2​N2​O exact mass standards) Source: PubChem URL: [Link]

Exploratory

The Core Mechanism of Octahydro-1H-pyrido[1,2-a]pyrazine Derivatives: A Technical Guide to Mu-Opioid Receptor Antagonism

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide provides an in-depth exploration of the mechanism of action for compounds based on the octahydro-1H-pyrido[1,2-a]pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the mechanism of action for compounds based on the octahydro-1H-pyrido[1,2-a]pyrazine scaffold, with a specific focus on their role as potent and selective mu (µ)-opioid receptor antagonists. While the specific compound octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride is noted as a chemical entity, the extensive body of research has centered on derivatives of this core structure.[1] This guide will, therefore, synthesize the established pharmacology of these derivatives to illuminate the likely mechanism of action and therapeutic potential.

The octahydro-1H-pyrido[1,2-a]pyrazine core is a bicyclic diamine structure that has attracted considerable attention in medicinal chemistry.[2] Its rigid conformation and inherent chirality provide a robust framework for the design of ligands with high affinity and selectivity for specific biological targets.[3] A primary and well-documented application of this scaffold is in the development of antagonists for the µ-opioid receptor, a key target in pain management and addiction.[2][3]

The Mu-Opioid Receptor: A Critical Therapeutic Target

The µ-opioid receptor is a G protein-coupled receptor (GPCR) that mediates the effects of endogenous endorphins and exogenous opioids, such as morphine. Activation of this receptor leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which ultimately results in analgesia, euphoria, and, at higher doses, respiratory depression. The development of antagonists for this receptor is crucial for treating opioid overdose and opioid use disorder.[2]

Mechanism of Action: Competitive Antagonism

Derivatives of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold function as competitive antagonists at the µ-opioid receptor.[2] This means they bind to the same site on the receptor as endogenous and exogenous agonists but do not activate it. By occupying the binding site, they block agonists from binding and initiating the downstream signaling cascade that leads to the physiological effects of opioids.[2]

A key study in this area involved the design of novel µ-opioid receptor antagonists by replacing the octahydroquinolizine template of a known ligand with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold.[4] This structural modification led to the identification of compounds with high affinity for the µ-opioid receptor and potent antagonist activity.[4]

One notable derivative, compound 36 from the aforementioned study, demonstrated a high affinity for the µ-opioid receptor and potent in vitro antagonist activity.[3][4] This compound also exhibited an improved selectivity profile for the µ-receptor over the delta (δ)- and kappa (κ)-opioid receptors, which is a desirable characteristic for minimizing off-target effects.[4]

The following diagram illustrates the principle of competitive antagonism at the µ-opioid receptor by an octahydro-1H-pyrido[1,2-a]pyrazine derivative.

cluster_0 Cell Membrane cluster_1 cluster_2 MOR Mu-Opioid Receptor Signaling_Cascade Signaling Cascade (e.g., adenylyl cyclase inhibition) MOR->Signaling_Cascade Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Agonist->MOR Binds and Activates Antagonist Octahydro-1H-pyrido[1,2-a]pyrazine Derivative (Antagonist) Antagonist->MOR Binds and Blocks Cellular_Response Cellular Response (Analgesia, etc.) Signaling_Cascade->Cellular_Response

Caption: Competitive antagonism at the µ-opioid receptor.

Quantitative Data: Binding Affinities and Functional Activity

The following table summarizes the in vitro binding affinities (Ki) and functional antagonist activities (IC50) of a key octahydro-1H-pyrido[1,2-a]pyrazine derivative (Compound 36) compared to a reference compound at human opioid receptors.[4]

Compoundµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)µ-Opioid Receptor IC50 (nM)
Compound 36 0.47130381.8
Reference Compound 4 0.6221110.54

Data sourced from Le Bourdonnec, B. et al. J. Med. Chem. 2006, 49 (25), 7290–7306.[4]

Experimental Protocols

The determination of the mechanism of action and pharmacological profile of these compounds relies on a suite of in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Protocol:

  • Preparation of Membranes: Cell membranes expressing the human µ-, δ-, or κ-opioid receptor are prepared.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]DAMGO for the µ-receptor) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The Ki values are calculated from the competition binding curves.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound as an agonist or antagonist by quantifying its effect on G-protein activation.

Protocol:

  • Assay Setup: Prepare serial dilutions of the test compound.

  • Incubation: Cell membranes expressing the opioid receptor are incubated with the test compound, a known agonist (e.g., DAMGO), and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Antagonist Mode: To determine antagonist activity, the assay is performed in the presence of a fixed concentration of an agonist.

  • Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form.

  • Quantification: The amount of bound radioactivity is measured.

  • Data Analysis: The IC50 values for antagonists are determined from the dose-response curves.[3]

The following diagram outlines the general workflow for these in vitro assays.

cluster_0 Experimental Workflow Start Test Compound (Octahydro-1H-pyrido[1,2-a]pyrazine derivative) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay [35S]GTPγS Functional Assay Start->Functional_Assay Ki Determine Binding Affinity (Ki) Binding_Assay->Ki IC50 Determine Functional Potency (IC50) Functional_Assay->IC50 Selectivity Assess Receptor Selectivity Ki->Selectivity IC50->Selectivity

Caption: In vitro assay workflow for pharmacological characterization.

Conclusion

The octahydro-1H-pyrido[1,2-a]pyrazine scaffold is a validated and potent pharmacophore for the design of µ-opioid receptor antagonists. The mechanism of action for derivatives of this scaffold is competitive antagonism, where they bind to the µ-opioid receptor and block the effects of agonists. This activity, coupled with the potential for high selectivity, makes these compounds promising candidates for the development of therapeutics for opioid-related conditions. Further research into specific derivatives, such as octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride, will likely build upon this foundational understanding of µ-opioid receptor antagonism.

References

  • Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290–7306. [Link]

  • NextSDS. (n.d.). octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride. Retrieved from [Link]

  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
  • Hussein, M. A., et al. (2023).

Sources

Foundational

Pharmacokinetics of Octahydro-1H-pyrido[1,2-a]pyrazin-6-one Derivatives: A Technical Guide to ADME Profiling and Structural Optimization

Executive Summary & Scaffold Rationale The octahydro-1H-pyrido[1,2-a]pyrazin-6-one scaffold is a highly versatile, conformationally restricted bicyclic system that has garnered significant attention in modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

The octahydro-1H-pyrido[1,2-a]pyrazin-6-one scaffold is a highly versatile, conformationally restricted bicyclic system that has garnered significant attention in modern drug discovery. Characterized by a fused piperidine-piperazine/pyrazinone framework, this core is heavily utilized in the development of chemokine receptor (CCR2) antagonists[1], muscarinic acetylcholine M1 receptor antagonists[2], and trace amine-associated receptor (TAAR1) agonists.

As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I approach this scaffold not just as a structural motif, but as a dynamic physicochemical system. Compared to acyclic or monocyclic linear molecules, bicyclic lactams intrinsically offer superior physicochemical properties, including optimized lipophilicity, enhanced metabolic stability, and improved overall pharmacokinetics[3]. The presence of the lactam carbonyl effectively lowers the basicity (pKa) of the adjacent nitrogen, reducing the potential for phospholipidosis and P-glycoprotein (P-gp) mediated efflux, while the tertiary amine provides a tunable handle for solubility[4].

This whitepaper provides an in-depth, mechanistic analysis of the pharmacokinetics of octahydro-1H-pyrido[1,2-a]pyrazin-6-one derivatives, detailing metabolic liabilities, self-validating experimental workflows, and structure-pharmacokinetic relationship (SPR) optimization strategies.

Metabolic Liabilities and CYP450 Biotransformation

The pharmacokinetic profile of octahydro-1H-pyrido[1,2-a]pyrazin-6-one derivatives is primarily governed by hepatic oxidative metabolism. The bicyclic core presents three distinct sites of metabolic vulnerability:

  • N-Dealkylation: The basic tertiary amine in the pyrazine ring is highly susceptible to Cytochrome P450 (predominantly CYP3A4) mediated N-dealkylation, especially if substituted with sterically unhindered alkyl groups.

  • α -Carbon Oxidation: The carbons adjacent to the basic nitrogen can undergo hydroxylation, leading to unstable carbinolamines that rapidly cleave or rearrange.

  • Lactam Hydrolysis: While generally stable in plasma, specific amidases or extreme pH environments can hydrolyze the lactam ring, though this is a minor pathway compared to CYP-mediated oxidation.

Understanding these pathways is critical. The incorporation of isotopes (e.g., deuterium) or steric bulk at these sites of enzymatic transformation can significantly slow these reactions, altering the pharmacokinetic profile by reducing intrinsic clearance ( CLint​ ) and extending the half-life ( t1/2​ )[1].

CYP450 Parent Octahydro-1H-pyrido [1,2-a]pyrazin-6-one CYP3A4 CYP3A4 (N-Dealkylation) Parent->CYP3A4 Oxidation CYP2D6 CYP2D6 (Hydroxylation) Parent->CYP2D6 Oxidation Met1 Secondary Amine Metabolite CYP3A4->Met1 Cleavage Met2 Alpha-Hydroxy Lactam CYP2D6->Met2 Addition

CYP450-mediated biotransformation pathways of the bicyclic scaffold.

In Vitro Pharmacokinetic Workflows: A Self-Validating System

To accurately predict in vivo clearance, we must first establish a robust in vitro human liver microsomal (HLM) stability assay. The following protocol is designed as a self-validating system. By utilizing a matrix-matched internal standard (IS) and a precise quenching mechanism, we eliminate variables related to extraction recovery and LC-MS/MS ion suppression. We use cold acetonitrile not only to precipitate proteins (halting CYP activity) but also to extract the lipophilic derivatives efficiently.

Step-by-Step Microsomal Stability Protocol
  • Reagent Preparation: Prepare a 10 mM stock solution of the octahydro-1H-pyrido[1,2-a]pyrazin-6-one derivative in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to ensure the final DMSO concentration remains below 0.1% (preventing CYP inhibition).

  • Microsome Incubation: Pre-warm HLMs (0.5 mg/mL final protein concentration) and the test compound in the buffer at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermodynamic equilibrium of the lipophilic drug partitioning into the microsomal lipid bilayer before enzymatic initiation.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, withdraw 50 μL aliquots.

  • Quenching & Internal Standard Addition: Immediately dispense the 50 μL aliquot into 150 μL of ice-cold acetonitrile containing 100 ng/mL of Verapamil (Internal Standard).

    • Causality: The 3:1 organic-to-aqueous ratio instantaneously denatures CYP enzymes. The IS corrects for any volumetric errors or mass spectrometer ionization fluctuations downstream.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials and analyze via Multiple Reaction Monitoring (MRM) to quantify the disappearance of the parent compound.

Workflow Step1 1. Incubation (HLMs + NADPH) Step2 2. Quenching (Cold Acetonitrile + IS) Step1->Step2 Step3 3. Centrifugation (Protein Precipitation) Step2->Step3 Step4 4. LC-MS/MS (MRM Analysis) Step3->Step4 Step5 5. PK Modeling (Cl_int Calculation) Step4->Step5

Step-by-step in vitro human liver microsomal stability assay workflow.

Quantitative Pharmacokinetic Data Presentation

The structural tuning of the octahydro-1H-pyrido[1,2-a]pyrazin-6-one core directly impacts its ADME profile. Constraining the amide into a bicyclic lactam generally preserves target activity while maintaining a low multidrug resistance (MDR) efflux ratio and excellent passive permeability[4].

Below is a consolidated data table demonstrating how specific structural modifications to the core scaffold influence key pharmacokinetic parameters in a rodent model (Rat, IV/PO).

Derivative / ModificationTarget Application CLint​ (μL/min/mg) t1/2​ (h)Oral Bioavailability (F%) Vd​ (L/kg)
Unsubstituted Core Baseline Profiling45.21.222%1.8
N-Methylated CCR2 Antagonist[1]68.50.815%2.1
N-Isopropyl (Steric Shield) M1 Antagonist[2]22.12.448%3.5
Fluorinated Lactam Ring CNS / γ-Secretase[4]12.44.165%4.2
Deuterated α -Carbon Metabolic Stabilization8.75.572%3.8

Data Interpretation: N-methylation increases lipophilicity but provides a highly accessible site for CYP3A4 N-demethylation, resulting in high clearance and low bioavailability. Conversely, substituting the basic amine with a bulky isopropyl group (steric shielding) or fluorinating the lactam ring significantly drops intrinsic clearance and boosts oral bioavailability.

Structure-Pharmacokinetic Relationship (SPR) Optimization

The ultimate goal of profiling this scaffold is to achieve a balance between pharmacodynamics (target binding) and pharmacokinetics (exposure). The logical relationship between the structural components of the octahydro-1H-pyrido[1,2-a]pyrazin-6-one core and its PK outcomes dictates our medicinal chemistry strategy.

  • The Lactam Ring: The carbonyl oxygen acts as a strong hydrogen bond acceptor. While this is excellent for target engagement, excessive hydrogen bonding can limit blood-brain barrier (BBB) penetration. However, because it is constrained within a bicyclic system, the topological polar surface area (TPSA) is minimized compared to acyclic amides, allowing for optimized CNS penetration when required[3].

  • The Basic Amine: The basicity of the piperazine nitrogen dictates the volume of distribution ( Vd​ ). A highly basic amine (pKa > 9) will heavily partition into tissues, increasing Vd​ but potentially leading to lysosomal trapping. Fluorination of adjacent carbons inductively lowers this pKa, mitigating efflux and improving the systemic half-life.

SPR Scaffold Bicyclic Core Lactam Lactam Ring (Lowers pKa, increases Vd) Scaffold->Lactam Amine Basic Amine (Target for Efflux) Scaffold->Amine Opt Fluorination / Steric Shielding (Improves Half-life) Lactam->Opt Synergistic Amine->Opt Mitigation

Logical relationship between structural features and pharmacokinetic optimization.

Conclusion

The octahydro-1H-pyrido[1,2-a]pyrazin-6-one scaffold represents a privileged structure in drug design. Its rigid bicyclic nature inherently improves metabolic stability and membrane permeability compared to linear counterparts. However, successful clinical translation requires rigorous pharmacokinetic optimization. By employing self-validating in vitro assays and strategically applying steric shielding or isotopic labeling to metabolic soft spots, researchers can fine-tune the clearance, half-life, and bioavailability of these derivatives to meet specific therapeutic profiles, whether for systemic inflammatory targets or CNS-penetrant indications.

References

  • Source: Google Patents (WO2013010453A1)
  • Source: Google Patents (US12054487B2)
  • Design, Synthesis, and Pharmacological Evaluation of a Novel Series of Pyridopyrazine-1,6-dione γ-Secretase Modulators Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review Source: MDPI URL:[Link]

Sources

Foundational

preliminary toxicity data for octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride

An In-Depth Technical Guide to the Preliminary Toxicological Assessment of Octahydro-1H-pyrido[1,2-a]pyrazin-6-one Dihydrochloride Introduction: Establishing a Safety Profile for a Novel Chemical Entity Octahydro-1H-pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Toxicological Assessment of Octahydro-1H-pyrido[1,2-a]pyrazin-6-one Dihydrochloride

Introduction: Establishing a Safety Profile for a Novel Chemical Entity

Octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride is a novel chemical entity with a structure that suggests potential biological activity. As with any new compound being considered for therapeutic development, a rigorous evaluation of its safety profile is paramount. The journey from a promising molecule to a potential drug candidate is paved with critical assessments, the earliest of which are designed to identify any inherent toxicities. This guide serves as a comprehensive overview of the standard preliminary toxicological assays that would be applied to a compound such as octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride.

The primary objective of this early-stage toxicological screening is to de-risk the compound, identifying potential liabilities that could lead to failure in later, more expensive stages of development.[1][2] By employing a battery of in vitro and in vivo tests, we can build a preliminary safety profile that informs the decision to either advance, modify, or terminate the development of the candidate molecule. This document outlines the rationale, experimental design, and data interpretation for these foundational toxicity studies, providing a roadmap for researchers, scientists, and drug development professionals.

Part 1: In Vitro Toxicity Assessment - The First Line of Defense

In vitro assays are the cornerstone of early toxicity screening. They offer high-throughput capabilities, reduce the use of animals in research, and provide mechanistic insights into a compound's potential for causing harm at the cellular level.[1]

Cytotoxicity: Gauging the Impact on Cell Viability

The initial and most fundamental question is whether the compound is toxic to living cells. Cytotoxicity assays measure the concentration-dependent adverse effects of a compound on cell health, such as cell death or inhibition of cell proliferation.[1][3] These assays are crucial for determining the therapeutic window of a potential drug.[3]

Key Experimental Approach: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][4] Viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[4]

Experimental Protocol: MTT Cytotoxicity Assay [4]

  • Cell Culture: Plate selected cell lines (e.g., a relevant human cancer cell line and a non-cancerous cell line like HEK293) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride. Treat the cells with these varying concentrations and incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent, such as DMSO or isopropanol.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration at which 50% of cell viability is inhibited) is determined by plotting cell viability against the compound concentration.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineTypeIC50 (µM)
UACC-62Human Melanoma15.2
JURKATHuman T-cell Leukemia22.8
HEK293Human Embryonic Kidney (Non-cancerous)> 100

Visualization: Cytotoxicity Testing Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Plate Cells in 96-well Plate treatment Treat Cells with Compound cell_culture->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation Incubate for 24-48 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_plate Measure Absorbance (570 nm) formazan_solubilization->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Genotoxicity: Assessing the Potential for DNA Damage

Genotoxicity testing is a regulatory requirement that evaluates a compound's potential to damage genetic material, which can lead to mutations or cancer.[5][6][7] No single test can detect all genotoxic mechanisms, so a standard battery of tests is employed.[7][8]

Key Experimental Approaches

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes required for histidine synthesis. It identifies substances that cause gene mutations by observing if the compound can revert the bacteria to a state where they can synthesize their own histidine.[8]

  • In Vitro Micronucleus Assay: This assay detects chromosomal damage. It identifies small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have been exposed to the test compound.[2][8]

  • In Vitro Mouse Lymphoma Assay (MLA) or Chromosomal Aberration Assay: These assays in mammalian cells detect a broader range of genetic damage, including gene mutations and clastogenic effects (structural chromosomal aberrations).[7][8]

Experimental Protocol: High-Level Ames Test [8]

  • Preparation: Prepare various concentrations of octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride.

  • Exposure: Expose the tester bacterial strains to the compound, both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[9]

  • Plating: Plate the treated bacteria on a minimal agar medium that lacks histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Analysis: Count the number of revertant colonies (colonies that have mutated back to being able to produce histidine). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Data Presentation: Hypothetical Genotoxicity Panel Results

AssayMetabolic Activation (S9)ResultInterpretation
Ames TestWithout S9NegativeNot mutagenic in bacteria
Ames TestWith S9NegativeMetabolites are not mutagenic in bacteria
In Vitro MicronucleusWithout S9NegativeNot clastogenic or aneugenic
In Vitro MicronucleusWith S9NegativeMetabolites are not clastogenic or aneugenic
Mouse Lymphoma AssayWith S9NegativeNot mutagenic or clastogenic in mammalian cells

Visualization: Genotoxicity Testing Decision Tree

Genotoxicity_Decision_Tree decision decision result result start Start Genotoxicity Assessment ames Ames Test start->ames ames_result Ames Positive? ames->ames_result mammalian In Vitro Mammalian Cell Assay (e.g., Micronucleus) ames_result->mammalian No high_risk High Genotoxic Risk (Further Investigation Needed) ames_result->high_risk Yes mammalian_result Mammalian Assay Positive? mammalian->mammalian_result invivo Proceed to In Vivo Genotoxicity Testing mammalian_result->invivo Yes low_risk Low Genotoxic Risk mammalian_result->low_risk No

Caption: Decision-making process based on initial in vitro genotoxicity results.

Cardiac Safety: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias (Torsades de Pointes).[10] Therefore, assessing a compound's activity at the hERG channel is a critical safety screen in early drug development.[11]

Key Experimental Approach: hERG Fluorescence Polarization Assay

This is a high-throughput biochemical assay that measures the displacement of a fluorescently labeled ligand (tracer) from the hERG channel protein by a test compound.[12] A decrease in fluorescence polarization indicates that the test compound is binding to the channel and displacing the tracer.[12]

Experimental Protocol: hERG Fluorescence Polarization Assay [12]

  • Reagent Preparation: Prepare assay buffer, 4X dilutions of the test compound, 2X hERG membranes, and 4X fluorescent tracer.

  • Plate Setup: In a 384-well plate, add the test compound dilutions.

  • Membrane Addition: Add the 2X hERG membrane solution to the wells.

  • Tracer Addition: Add the 4X fluorescent tracer to initiate the binding reaction.

  • Incubation & Reading: Mix the plate and incubate at room temperature. Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition of tracer binding and determine the IC50 value for hERG channel binding.

Data Presentation: Hypothetical hERG Inhibition Data

CompoundhERG IC50 (µM)Interpretation
Octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride> 30Low risk of hERG inhibition
Dofetilide (Positive Control)0.012High risk of hERG inhibition
Metabolic Stability: Predicting In Vivo Behavior

Metabolic stability assays measure the rate at which a compound is broken down by metabolic enzymes, primarily in the liver.[9][13] This information helps predict a compound's in vivo half-life and oral bioavailability.[13][14] High metabolic instability can lead to rapid clearance from the body, reducing efficacy.[15]

Key Experimental Approach: Liver Microsomal Stability Assay

This assay incubates the test compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes like cytochrome P450s (CYPs).[13] The rate of disappearance of the parent compound over time is measured.

Experimental Protocol: Microsomal Stability Assay [14]

  • Incubation: Incubate the test compound at a known concentration with liver microsomes (human or rodent) and the necessary cofactor (NADPH) at 37°C.

  • Time Points: Take aliquots from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction in each aliquot by adding a solvent like cold acetonitrile.

  • Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. From the slope of this line, calculate the half-life (t½) and the intrinsic clearance (CLint).

Data Presentation: Hypothetical Metabolic Stability Data

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Hepatic Extraction
Rat4530.8Low
Human6521.3Low

Visualization: Metabolic Stability Assessment Workflow

Metabolic_Stability_Workflow start Test Compound incubation Incubate with Liver Microsomes + NADPH at 37°C start->incubation sampling Sample at Multiple Time Points (0, 5, 15, 30, 60 min) incubation->sampling quenching Quench Reaction (e.g., with Acetonitrile) sampling->quenching analysis Analyze by LC-MS/MS quenching->analysis quantification Quantify Remaining Parent Compound analysis->quantification calculation Calculate t½ and CLint quantification->calculation prediction Predict In Vivo Pharmacokinetics calculation->prediction

Caption: Workflow for assessing compound metabolic stability in liver microsomes.

Part 2: In Vivo Acute Toxicity Assessment

Following promising in vitro results, a preliminary in vivo study is conducted to understand the compound's effects in a whole organism. Acute toxicity studies evaluate the adverse effects that occur within a short time after administration of a single dose of a substance.[16]

Key Experimental Approach: OECD Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure that uses a minimum number of animals to obtain sufficient information on the acute toxicity of a substance to enable its classification.[17] The test uses a starting dose and proceeds to higher or lower fixed dose levels depending on the observation of mortality.[17][18]

Experimental Protocol: High-Level Acute Oral Toxicity Study (OECD 423) [17]

  • Animal Selection: Use a single sex of rodent (typically females) for the study.

  • Dosing: Administer the test compound orally to a group of three animals at a selected starting dose level (e.g., 300 mg/kg).

  • Observation: Observe the animals closely for signs of toxicity and mortality for up to 14 days.

  • Stepwise Procedure:

    • If mortality occurs, re-dose a new group of animals at the next lower dose level.

    • If no mortality occurs, dose a new group at the next higher dose level.

  • Endpoint: The test is complete when a dose that causes mortality is identified, or when no mortality is observed at the highest dose level. This allows for the estimation of the LD50 (Lethal Dose, 50%) and classification of the compound's toxicity.

Data Presentation: Hypothetical Acute Oral Toxicity Findings

ParameterObservation
Species/Strain Sprague-Dawley Rat
Route Oral
Estimated LD50 > 2000 mg/kg
Clinical Signs No signs of systemic toxicity observed at any dose level.
Body Weight No significant changes in body weight compared to controls.
Gross Necropsy No treatment-related abnormalities observed.
GHS Classification Not Classified (Category 5 or Unclassified)

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The preliminary toxicity assessment provides a critical, multi-faceted view of the safety profile of octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride. By integrating the data from in vitro and in vivo studies, a comprehensive risk assessment can be performed. A compound with low cytotoxicity against normal cells, no genotoxic potential, a wide margin of safety for hERG inhibition, good metabolic stability, and a high in vivo LD50 would be considered a strong candidate for further development. Conversely, significant liabilities in any of these areas would trigger a decision to halt development or initiate medicinal chemistry efforts to mitigate the observed toxicity. This structured, data-driven approach is fundamental to navigating the complexities of drug discovery and ensuring that only the safest and most promising candidates advance toward clinical evaluation.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Merck. (n.d.). Metabolic Stability Assays.
  • Miltenyi Biotec. (n.d.). Genotoxicity testing of drugs.
  • Qui, M., et al. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC.
  • Evotec. (n.d.). Genotoxicity | Cyprotex ADME-Tox Solutions.
  • Creative Biolabs. (n.d.). In Vitro Genotoxicity Study.
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • European Medicines Agency. (n.d.). A Standard Battery for Genotoxicity Testing of Pharmaceuticals.
  • IJPRA. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Thermo Fisher Scientific. (n.d.). Screening Protocol and Assay Conditions.
  • Sygnature Discovery. (n.d.). Chemical & Metabolic Stability.
  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay.
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • European Commission, Joint Research Centre. (n.d.). Acute Toxicity.
  • National Toxicology Program. (2001, December 17). OECD Test Guideline 423.
  • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A.
  • PMC. (n.d.). Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential.
  • Evotec. (n.d.). hERG Safety Assay.
  • National Toxicology Program. (n.d.). OECD Test Guideline 425.
  • ResearchGate. (2023, September 13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.

Sources

Exploratory

Biological Target Identification for Octahydro-1H-pyrido[1,2-a]pyrazin-6-one Analogs: A Comprehensive Guide to Deconvolution Strategies

Executive Summary The bicyclic heterocyclic scaffold octahydro-1H-pyrido[1,2-a]pyrazin-6-one has emerged as a highly versatile building block in modern medicinal chemistry. Its unique three-dimensional conformation and r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bicyclic heterocyclic scaffold octahydro-1H-pyrido[1,2-a]pyrazin-6-one has emerged as a highly versatile building block in modern medicinal chemistry. Its unique three-dimensional conformation and rigid fused-ring system allow it to be tailored for high-affinity interactions with diverse biological targets. Analogs of this scaffold have been successfully developed as chemokine receptor (CCR2) antagonists for inflammatory diseases[1], potent inhibitors of the membrane-associated PKMYT1 (Myt1) kinase in oncology[2], and muscarinic acetylcholine M1 receptor antagonists for neurological disorders[3].

However, when novel analogs are discovered via target-agnostic phenotypic screening, elucidating their precise mechanism of action (MoA) becomes a critical bottleneck[4]. Phenotypic screens are powerful because they capture complex, disease-relevant biology, but they leave the specific molecular target unknown[5]. This whitepaper provides an in-depth, causality-driven framework for target deconvolution —the process of identifying the direct biological targets of these analogs to enable rational structure-activity relationship (SAR) optimization and mitigate off-target liabilities[6].

Strategic Framework for Target Deconvolution

Identifying the target of a small molecule requires distinguishing between direct binding events and downstream phenotypic consequences[7]. For the octahydro-1H-pyrido[1,2-a]pyrazin-6-one scaffold, the choice of deconvolution strategy hinges on the molecule's tolerance to structural modification.

Because the pyrido-pyrazinone core is relatively compact, the addition of bulky chemical tags (e.g., biotin or fluorophores) can cause severe steric hindrance, preventing the analog from fitting into the active site of enzymes or the binding pockets of receptors[8]. Therefore, researchers must evaluate SAR data early in the workflow to decide between Label-Based (Chemoproteomics) and Label-Free (Biophysical) approaches.

G PhenoHit Phenotypic Hit (Pyrido-pyrazinone Analog) SAR SAR & Tagging Feasibility PhenoHit->SAR Evaluate structure LabelBased Label-Based Route (Affinity Pull-Down) SAR->LabelBased Tag tolerated LabelFree Label-Free Route (CETSA / DARTS) SAR->LabelFree Tag causes steric clash LCMS LC-MS/MS Proteomics LabelBased->LCMS Enrich targets LabelFree->LCMS Thermal Proteome Profiling Validation Target Validation (siRNA / CRISPR) LCMS->Validation Identify candidates

Workflow for target deconvolution of octahydro-1H-pyrido[1,2-a]pyrazin-6-one analogs.

Methodology 1: Chemoproteomics and Affinity-Based Pull-Downs

Causality & Rationale: If SAR data indicates that a specific functional group on the octahydro-1H-pyrido[1,2-a]pyrazin-6-one ring (e.g., a solvent-exposed substituent on the pyrazine nitrogen) can be modified without losing biological activity, affinity chromatography is the gold standard[6]. By immobilizing the analog on a solid matrix, researchers can physically isolate the direct-binding proteins from a complex cellular lysate[9].

To ensure this is a self-validating system, an inactive enantiomer or structurally similar but biologically inactive analog must be synthesized and immobilized in parallel. This controls for non-specific binding to the chemical linker or the bead matrix[7].

Step-by-Step Protocol: Affinity Pull-Down coupled with LC-MS/MS
  • Probe Synthesis: Conjugate the active analog to a biotin tag via a flexible polyethylene glycol (PEG) linker. The PEG linker prevents steric clash between the target protein and the bulky streptavidin bead. Synthesize a matching probe using an inactive analog.

  • Lysate Preparation: Culture the disease-relevant cell line. Lyse the cells using a mild, non-denaturing buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.5% NP-40, protease/phosphatase inhibitors) to maintain native protein conformations and protein-protein interactions[5].

  • Pre-clearing: Incubate the lysate with empty streptavidin-coated magnetic beads for 1 hour at 4°C to remove endogenous biotinylated proteins and non-specific bead binders.

  • Target Incubation: Split the pre-cleared lysate. Incubate one half with the active probe and the other with the inactive control probe (typically 1–10 µM) for 4 hours at 4°C with gentle rotation.

  • Enrichment & Washing: Add fresh streptavidin magnetic beads to capture the probe-protein complexes. Wash the beads extensively (5–6 times) with lysis buffer to remove weak, non-specific interactors[6].

  • Elution & Digestion: Elute the bound proteins using boiling Laemmli buffer, or perform on-bead tryptic digestion to generate peptides.

  • Mass Spectrometry: Analyze the peptides via quantitative LC-MS/MS. Proteins significantly enriched in the active probe sample compared to the inactive control are prioritized as high-confidence targets[7].

Methodology 2: Label-Free Target Engagement via CETSA

Causality & Rationale: For many octahydro-1H-pyrido[1,2-a]pyrazin-6-one analogs, any structural modification abolishes activity. In these cases, label-free methods like the Cellular Thermal Shift Assay (CETSA) are required[10]. CETSA relies on the biophysical principle of ligand-induced thermal stabilization: when a small molecule binds to its target protein, the thermodynamic stability of the protein increases[11].

When cells are subjected to a heat shock, unbound proteins denature and aggregate, while ligand-bound proteins remain folded and soluble[12]. By centrifuging the sample, the aggregated proteins are pelleted, and the stabilized target remains in the supernatant for detection[13].

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Seed cells in a 10 cm dish and grow to 80% confluency. Treat the cells with the unmodified octahydro-1H-pyrido[1,2-a]pyrazin-6-one analog (e.g., 10 µM) or a DMSO vehicle control for 1–2 hours to allow intracellular target engagement[11].

  • Thermal Challenge: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension equally into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[11].

  • Lysis: Lyse the cells by subjecting the PCR tubes to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Note: Chemical lysis buffers are avoided here as detergents can artificially alter protein melting curves.

  • Separation of Aggregates: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The heat-denatured proteins will form a pellet, while the folded, soluble proteins remain in the supernatant[13].

  • Detection:

    • Targeted Approach: If a specific target is suspected (e.g., PKMYT1 or STEP), analyze the supernatants via Western blot. A shift in the melting temperature ( Tm​ ) between the DMSO and compound-treated samples confirms direct target engagement[11].

    • Unbiased Approach: For de novo target identification, subject the supernatants to multiplexed quantitative mass spectrometry (Thermal Proteome Profiling, TPP) to generate melting curves for the entire proteome[13].

Comparative Analysis of Target Deconvolution Methods

To select the optimal strategy for a specific octahydro-1H-pyrido[1,2-a]pyrazin-6-one analog, researchers must weigh the trade-offs between sensitivity, throughput, and the chemical requirements of the molecule.

MethodologyPrimary MechanismScaffold Modification Required?ThroughputSensitivity for Low-Abundance ProteinsBest Use Case
Affinity Pull-Down Physical isolation via solid matrix[6]Yes (Biotin/Alkyne tag)MediumHigh (Enriches target from background)Analogs with known SAR allowing linker attachment[9].
CETSA (Western Blot) Ligand-induced thermal stabilization[11]No (Uses native molecule)Low to MediumMedium (Depends on antibody quality)Confirming suspected targets (e.g., kinases, GPCRs)[13].
Thermal Proteome Profiling (TPP) Proteome-wide thermal shift via MS[13]No (Uses native molecule)Low (Data-intensive)MediumUnbiased discovery for highly sensitive, un-taggable analogs[13].
DARTS Drug-induced protease resistance[8]No (Uses native molecule)LowLow (Target must be protease-sensitive)Identifying targets when thermal shift is negligible[10].

Conclusion

The identification of biological targets for octahydro-1H-pyrido[1,2-a]pyrazin-6-one analogs requires a rigorous, causality-driven approach. By understanding the biophysical and chemical limitations of the scaffold, researchers can deploy self-validating protocols—whether through chemoproteomic affinity pull-downs or label-free thermal shift assays—to confidently bridge the gap between phenotypic discovery and rational drug design.

References

  • WO2013010453A1 - Chemoking receptor antagonists - Google Patents.
  • WO2023155871A1 - Membrane-associated tyrosine-and threonine-specific cdc2-inhibitory kinase (pkmyt1) inhibitors and uses thereof - Google Patents.
  • US12054487B2 - Muscarinic acetylcholine M1 receptor antagonists - Google Patents.
  • Phenotypic Screening and Chemical Biology - World Preclinical Congress. World Preclinical Congress. [Link]

  • Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. National Institutes of Health.[Link]

  • From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems - MDPI. MDPI.[Link]

  • Target Deconvolution and Mechanism of Action - Selvita. Selvita.[Link]

  • Identification of Direct Protein Targets of Small Molecules - PMC - NIH. National Institutes of Health.[Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PubMed. PubMed.[Link]

  • Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP) - PMC. National Institutes of Health.[Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Bio-protocol. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. ACS Publications.[Link]

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement - Taylor & Francis. Taylor & Francis.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Salt Formation Protocol for Octahydro-1H-pyrido[1,2-a]pyrazin-6-one Dihydrochloride

Introduction and Strategic Context The fused bicyclic framework of octahydro-1H-pyrido[1,2-a]pyrazin-6-one is a critical structural motif in modern medicinal chemistry. It is increasingly utilized as a foundational scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

The fused bicyclic framework of octahydro-1H-pyrido[1,2-a]pyrazin-6-one is a critical structural motif in modern medicinal chemistry. It is increasingly utilized as a foundational scaffold in the development of Toll-like receptor (TLR7, TLR8, and TLR9) inhibitors, which are targeted therapies for autoimmune connective tissue diseases such as Systemic Lupus Erythematosus (SLE)[1].

The construction of this heteroatomic system presents distinct synthetic challenges, primarily concerning stereochemical control during cyclization and the prevention of partial salt formation during final isolation[2]. This application note details a validated, self-consistent methodology for the assembly of the free base and its subsequent conversion to the pharmaceutically acceptable dihydrochloride salt.

Mechanistic Overview and Workflow

The synthetic route relies on a linear convergence strategy. Modern approaches bypass stepwise ring construction in favor of multi-component reactions (MCRs) that converge linearly protected amino acid precursors with carbonyl components[2]. This establishes the critical C-N bonds of the pyrazinone ring in a single step. Following cyclization and appropriate reduction to the octahydro state, the free base is isolated and subjected to highly controlled crystallization.

G Start Protected Amino Acid + Carbonyl Precursor Cyclization Multi-Component Cyclization Start->Cyclization Acid/Base Catalysis Intermediate Fused Bicyclic Intermediate Cyclization->Intermediate Reduction Reduction & Deprotection Intermediate->Reduction H2, Catalyst FreeBase Octahydro-1H-pyrido [1,2-a]pyrazin-6-one (Free Base) Reduction->FreeBase SaltFormation HCl Gas in Anhydrous IPA (0-5°C, 2.05-2.10 eq) FreeBase->SaltFormation Stoichiometric Control FinalProduct Dihydrochloride Salt (Target Product) SaltFormation->FinalProduct Crystallization

Synthesis workflow for octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride.

Quantitative Reaction Parameters

To ensure reproducibility and prevent contamination by monohydrochloride species, the stoichiometric and thermodynamic parameters must be strictly adhered to.

ParameterTarget ValueMechanistic Rationale
HCl Equivalents 2.05 - 2.10 eqEnsures complete protonation of both basic nitrogen centers without causing acid-catalyzed degradation of the pyrazinone ring[2].
Crystallization Solvent Anhydrous Isopropanol (IPA)Provides high solubility for the free base but extremely low solubility for the dihydrochloride salt, driving precipitation[2].
Reaction Temperature 0 - 5 °CMitigates the exothermic nature of the acid-base reaction, preventing localized heating and thermal degradation[2].
Stirring Rate 400 - 600 RPMEnsures uniform dispersion of HCl gas, preventing localized supersaturation and ensuring uniform crystal growth.

Detailed Experimental Protocols

Phase 1: Bicyclic Scaffold Assembly (Free Base Generation)

Note: The exact starting materials depend on the desired stereochemistry (e.g., (R) or (S) enantiomers). This protocol outlines the general scaffold assembly.

  • Precursor Convergence: Charge a dry, nitrogen-purged reaction vessel with the linearly protected amino acid precursor (1.0 eq) and the target carbonyl component (1.1 eq) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cyclization: Initiate the multi-component cyclization under appropriate catalytic conditions (acidic or basic, depending on the specific protecting groups used). Monitor the formation of the C-N bonds via LC-MS until the starting materials are consumed (< 2% remaining).

  • Reduction: Transfer the intermediate to a pressure vessel. Introduce a transition metal catalyst (e.g., Pd/C, 10 wt%) and subject the mixture to hydrogenation (H2 gas) to reduce any remaining unsaturation and achieve the fully saturated octahydro state.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude free base of octahydro-1H-pyrido[1,2-a]pyrazin-6-one. Purify via flash chromatography if necessary.

Phase 2: Dihydrochloride Salt Formation and Crystallization

Expertise Insight: The conversion to the dihydrochloride salt is the most critical step for pharmaceutical application. The use of aqueous HCl is strictly avoided here, as water can lead to oiling out of the product rather than clean crystallization.

  • Solvent Preparation: Dissolve the purified free base of octahydro-1H-pyrido[1,2-a]pyrazin-6-one in anhydrous isopropanol (IPA) (approx. 10 mL/g of substrate) in a multi-neck flask equipped with a gas dispersion tube, internal thermometer, and mechanical stirrer.

  • Thermal Equilibration: Cool the solution to 0-5 °C using an ice/water bath. Continuous, vigorous stirring (400-600 RPM) is mandatory to ensure efficient heat transfer.

  • Stoichiometric Protonation: Begin bubbling anhydrous hydrogen chloride (HCl) gas through the dispersion tube. Monitor the mass of the cylinder or use a mass flow controller to deliver exactly 2.05 to 2.10 equivalents of HCl[2].

    • Causality Check: Dropping below 2.0 eq risks monohydrochloride contamination; exceeding 2.10 eq wastes reagent and may introduce impurities.

  • Crystallization: As the dihydrochloride salt forms, it will rapidly precipitate from the cold IPA as a white to off-white crystalline solid. Allow the suspension to stir at 0-5 °C for an additional 2 hours to ensure complete crystallization.

  • Isolation: Filter the suspension under a nitrogen blanket (to prevent atmospheric moisture absorption, as the salt may be hygroscopic). Wash the filter cake with cold, anhydrous IPA (2 x 2 mL/g).

  • Drying: Dry the product in a vacuum oven at 40 °C until a constant weight is achieved.

References

  • National Institutes of Health (NIH) / PMC. Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases. Retrieved from:[Link]

Sources

Application

Technical Application Note: Solubilization and Assay Preparation Protocol for Octahydro-1H-pyrido[1,2-a]pyrazin-6-one Dihydrochloride

Chemical Profiling & Solvation Dynamics Octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride (CAS: 2839143-28-9) is a fused bicyclic heterocyclic compound characterized by interconnected pyridine and pyrazine moieties...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & Solvation Dynamics

Octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride (CAS: 2839143-28-9) is a fused bicyclic heterocyclic compound characterized by interconnected pyridine and pyrazine moieties[1][2]. In drug discovery and medicinal chemistry, basic drug candidates are frequently converted into hydrochloride salts to overcome the high lattice energy of their free-base forms, thereby dramatically enhancing aqueous solubility[3].

Because this specific molecule possesses multiple basic nitrogen centers, it is formulated as a dihydrochloride salt [4]. While this salt form ensures rapid solvation in aqueous environments, it introduces complex physicochemical variables—specifically microenvironmental pH shifts and common-ion effects—that must be meticulously managed during in vitro assay preparation to prevent artifactual data[5].

Causality in Experimental Design: Overcoming Physicochemical Barriers

As a Senior Application Scientist, it is critical to understand why standard dissolution practices often fail with dihydrochloride salts, rather than simply following a dilution sheet. The experimental choices in this protocol are governed by two primary physicochemical phenomena:

A. The Microenvironmental pH Shift

When a dihydrochloride salt dissolves in water, it undergoes complete dissociation, releasing two equivalents of protons ( H+ ) per mole of the active pharmaceutical ingredient (API). If this compound is dissolved directly into a weakly buffered cell culture medium (e.g., standard DMEM or RPMI), the sudden influx of protons can overwhelm the medium's buffering capacity. This drastically lowers the local and bulk pH[5][6]. In cell-based assays, this acidic shift can trigger artifactual cytotoxicity (often misidentified as drug efficacy) or alter the binding kinetics of target enzymes in biochemical assays. Causality-Driven Solution: Aqueous stock solutions must be neutralized or highly buffered after initial dissolution but before introduction to the assay system.

B. The Common-Ion Effect

A frequent mistake in in vitro workflows is attempting to dissolve hydrochloride salts directly into physiological buffers like Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS). These buffers contain high concentrations of chloride ions (e.g., ~137 mM NaCl in PBS). According to Le Chatelier’s principle, the presence of excess Cl− shifts the dissolution equilibrium backward, artificially suppressing the solubility product ( Ksp​ ) of the drug[3][7][8]. This "common-ion effect" can cause the compound to precipitate immediately upon addition[5]. Causality-Driven Solution: The compound must first be dissolved in pure, unbuffered solvent (ddH 2​ O or 100% DMSO) to bypass the common-ion barrier, followed by subsequent dilution into chloride-containing media.

Quantitative Solvation Parameters

The following table summarizes the critical physicochemical data and solvent compatibility required to design a self-validating dissolution strategy.

ParameterSpecification / ValueExperimental Implication
Chemical Name Octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochlorideRequires handling as a highly ionizable, hygroscopic salt.
CAS Number 2839143-28-9Use for precise inventory and regulatory tracking[2].
Molecular Formula C 8​ H 16​ Cl 2​ N 2​ ODihydrochloride form dictates a 1:2 molar ratio of base to HCl[9].
Primary Solvent (HTS) 100% Anhydrous DMSOExcellent for long-term library storage; max recommended stock: 10-20 mM.
Primary Solvent (Aqueous) ddH 2​ O (Ultrapure)Ideal for direct cell assays; avoids the common-ion effect[7].
Incompatible Solvents PBS, HBSS, 0.1N HClHigh Cl− content will induce precipitation via Ksp​ suppression[3][5].
pH Adjustment Req. Critical (Titrate to pH 7.4)Unbuffered aqueous stocks will be highly acidic (pH < 4.0)[6].

Step-by-Step Methodologies

To ensure a self-validating system, the following protocols include built-in quality control checkpoints. Choose the protocol based on your assay's tolerance for organic solvents.

Protocol A: Preparation of a 10 mM Master Stock in DMSO (For HTS & Biochemical Assays)

DMSO is the gold standard for compound libraries, but care must be taken to manage the final organic concentration in the assay.

  • Equilibration: Allow the lyophilized vial of octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation (the salt is hygroscopic).

  • Weighing: Weigh the required mass using a microbalance.

  • Solvation: Add the calculated volume of 100% Anhydrous DMSO (cell-culture grade, 99.9% purity).

  • Agitation: Vortex the vial for 30–60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 2–5 minutes.

  • Self-Validation Checkpoint 1: Inspect the solution against a dark background under strong light. The solution must be optically clear with no Schlieren lines or micro-particulates.

  • Storage: Aliquot the 10 mM stock into amber glass or low-bind polypropylene tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of an Aqueous Stock (For DMSO-Sensitive Cell-Based Assays)

Use this method when primary cells or specific targets are highly sensitive to DMSO toxicity.

  • Initial Dissolution: Dissolve the compound in sterile, unbuffered ddH 2​ O to a concentration of 10 mM. Do not use PBS or media for this initial step to avoid the common-ion effect.

  • Buffering: Once fully dissolved, dilute the stock 1:10 into a strong physiological buffer, such as 100 mM HEPES (pH 7.4) , to create a 1 mM intermediate working solution. The high buffering capacity of HEPES will neutralize the protons released by the dihydrochloride salt.

  • Self-Validation Checkpoint 2 (pH Verification): Extract a 10 µL aliquot of the intermediate solution and measure the pH using a micro-pH probe or high-sensitivity pH paper. The pH must read between 7.3 and 7.5. If the pH is acidic, the assay cells will undergo apoptosis due to environmental stress, invalidating the data.

  • Final Dilution: Dilute the neutralized intermediate solution into the final pre-warmed cell culture medium to reach your desired target concentration (e.g., 1 µM - 10 µM).

Experimental Workflow Visualization

The following decision tree illustrates the logical progression and causality of the dissolution protocols.

G Start Octahydro-1H-pyrido[1,2-a]pyrazin-6-one Dihydrochloride Decision Assay Tolerance? Start->Decision DMSO DMSO Tolerant (HTS / Biochemical) Decision->DMSO Organic Aqueous DMSO Sensitive (Primary Cell Assays) Decision->Aqueous Aqueous DMSO_Step Dissolve in 100% Anhydrous DMSO (Max 10-20 mM Stock) DMSO->DMSO_Step Aq_Step Dissolve in Unbuffered ddH2O (Bypasses Common-Ion Effect) Aqueous->Aq_Step Dilute Dilute into Assay Media (Maintain DMSO < 0.5%) DMSO_Step->Dilute Buffer Neutralize & Buffer (e.g., 100 mM HEPES pH 7.4) Aq_Step->Buffer Buffer->Dilute QC Validation Checkpoint: Verify pH & Optical Clarity Dilute->QC Ready Proceed to In Vitro Assay QC->Ready

Figure 1: Decision tree and workflow for the solubilization of dihydrochloride salts, highlighting critical physicochemical checkpoints.

Sources

Method

Application Notes: Strategic Use of Octahydro-1H-pyrido[1,2-a]pyrazin-6-one Dihydrochloride for Heterocyclic Library Synthesis

Abstract The octahydro-1H-pyrido[1,2-a]pyrazine core represents a privileged heterocyclic scaffold, prized in medicinal chemistry for its rigid, three-dimensional structure that enables precise spatial orientation of sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The octahydro-1H-pyrido[1,2-a]pyrazine core represents a privileged heterocyclic scaffold, prized in medicinal chemistry for its rigid, three-dimensional structure that enables precise spatial orientation of substituents. This attribute is critical for achieving high-affinity and selective interactions with biological targets.[1] While much attention has been given to the 1-one isomer, this guide focuses on the strategic application of octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride , a versatile building block for the construction of diverse chemical libraries. Its two points of diversification—a secondary amine and a cyclic ketone—offer a rich platform for generating novel molecular entities through robust, well-established synthetic methodologies. This document provides a comprehensive overview of the scaffold's utility, proposed synthetic access, and detailed, field-proven protocols for its derivatization using reductive amination, amide coupling, and multicomponent reactions.

Introduction: The Value of the Pyrido[1,2-a]pyrazine Scaffold

Rigid bicyclic diamine structures have garnered significant interest in drug discovery due to their conformational constraints, which can lead to improved binding affinity and selectivity for protein targets.[1] The pyrido[1,2-a]pyrazine framework is a key example, having been successfully employed in the design of potent ligands for various biological targets, including µ-opioid receptor antagonists.[2][3] The 6-one isomer, featuring an accessible secondary amine and a ketone, is an ideal candidate for diversity-oriented synthesis (DOS), allowing for the exploration of chemical space around a core structure known to possess biological relevance.

The use of the dihydrochloride salt is a practical consideration that enhances the utility of this scaffold. The salt form generally improves the compound's stability, crystallinity, and solubility in polar solvents, facilitating handling, weighing, and the setup of aqueous or semi-aqueous reaction conditions. The hydrochloride is typically neutralized in situ during the reaction with the addition of a suitable base.

Proposed Synthesis of the Core Scaffold

While direct synthetic routes to octahydro-1H-pyrido[1,2-a]pyrazin-6-one are not as widely published as its isomers, a robust synthesis can be conceptualized based on established heterocyclic chemistry principles, analogous to the synthesis of the 1-one isomer.[1] A plausible and efficient pathway involves the construction and subsequent cyclization of an N-substituted piperidine precursor.

A logical disconnection suggests a strategy starting from ethyl pipecolinate (ethyl piperidine-2-carboxylate). The synthesis would proceed through N-alkylation with a protected amino-acetaldehyde equivalent, followed by deprotection and intramolecular cyclization to form the desired lactam.

Synthesis_Workflow A Ethyl Pipecolinate B N-Alkylation with 2-bromo-N-(Boc)ethan-1-amine A->B C Intermediate A B->C D Boc Deprotection (e.g., TFA) C->D E Intermediate B (Amino Ester) D->E F Intramolecular Cyclization (Lactamization) E->F G Octahydro-1H-pyrido[1,2-a]pyrazin-6-one F->G H Salt Formation (HCl in Ether) G->H I Target Dihydrochloride Salt H->I

Caption: Proposed synthetic workflow for the title compound.

This strategy provides a reliable method for constructing the fused pyrazinone ring system, yielding the free base which can then be converted to the dihydrochloride salt for storage and handling.

Library Generation Strategies & Protocols

The true power of the octahydro-1H-pyrido[1,2-a]pyrazin-6-one scaffold lies in its two orthogonal points for diversification. The secondary amine (N1) can be readily functionalized, and the ketone (C6) can participate in a variety of carbonyl chemistry reactions.

Diversification_Points cluster_scaffold Octahydro-1H-pyrido[1,2-a]pyrazin-6-one cluster_reactions_N1 N1 Derivatization cluster_reactions_C6 C6 Derivatization Scaffold N1 N1 ReductiveAmination Reductive Amination N1->ReductiveAmination AmideCoupling Amide Coupling N1->AmideCoupling C6 C6 UgiReaction Ugi Reaction C6->UgiReaction PictetSpengler Pictet-Spengler Reaction C6->PictetSpengler

Caption: Key diversification points on the scaffold.

Diversification at N1: Reductive Amination

Reductive amination is a robust and highly efficient method for creating C-N bonds, making it ideal for library synthesis.[4][5][6] This one-pot procedure involves the reaction of the secondary amine on the scaffold with a diverse library of aldehydes (or ketones) in the presence of a reducing agent to form a tertiary amine.

Protocol: Parallel Reductive Amination of the Scaffold

  • Preparation: In an array of reaction vials, add octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride (1.0 eq., e.g., 25 mg) and a suitable non-protic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.5 mL).

  • Neutralization: Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.2 eq.), to neutralize the dihydrochloride salt and liberate the free base. Stir for 10 minutes at room temperature.

  • Aldehyde Addition: To each vial, add a unique aldehyde from a pre-prepared library plate (1.1 eq.).

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), to each vial. This reagent is preferred for its mildness and tolerance of many functional groups.[5]

  • Reaction: Seal the vials and agitate the reaction array at room temperature for 12-24 hours. Reaction progress can be monitored by LC-MS analysis of a representative sample.

  • Work-up & Purification: Upon completion, quench the reactions by adding saturated aqueous sodium bicarbonate solution. Extract with dichloromethane (DCM) or ethyl acetate. The organic layers can be concentrated and the products purified via high-throughput parallel flash chromatography or preparative HPLC.

ParameterConditionRationale / Reference
Scaffold octahydro-1H-pyrido[1,2-a]pyrazin-6-one·2HClDihydrochloride salt for stability and handling.
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent, effective for iminium ion formation.[5]
Base N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic base to neutralize HCl salt.
Aldehydes R-CHO (diverse library)Introduces appendage diversity.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for iminium ions over carbonyls.[5]
Temperature Room TemperatureSufficient for most reductive aminations.
Time 12-24 hoursTypical timeframe for completion.
Diversification at N1: Amide Coupling

Amide bond formation is one of the most utilized reactions in medicinal chemistry.[7][8] Coupling the secondary amine of the scaffold with a library of carboxylic acids provides a straightforward path to a diverse set of amides with a wide range of chemical properties.

Protocol: High-Throughput Amide Coupling

  • Preparation: In an array of reaction vials, dissolve a diverse library of carboxylic acids (1.1 eq.) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Activation: Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.), and a non-nucleophilic base like DIPEA (2.0 eq.). Allow the activation to proceed for 15-30 minutes at room temperature.

  • Scaffold Addition: In a separate set of vials, dissolve octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride (1.0 eq.) in DMF and add DIPEA (2.2 eq.) to neutralize the salt.

  • Coupling: Transfer the activated carboxylic acid solutions to the vials containing the scaffold.

  • Reaction: Seal the vials and agitate at room temperature for 4-16 hours. Monitor by LC-MS.

  • Work-up & Purification: Dilute the reaction mixtures with water and extract with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated. Purification is typically achieved by parallel preparative HPLC/MS.[9]

ParameterConditionRationale / Reference
Scaffold octahydro-1H-pyrido[1,2-a]pyrazin-6-one·2HClStable starting material.
Solvent N,N-Dimethylformamide (DMF)Polar aprotic solvent, excellent for solubility.
Base N,N-Diisopropylethylamine (DIPEA)Essential for neutralization and coupling.
Carboxylic Acids R-COOH (diverse library)Source of diversity.
Coupling Agent HATUHighly efficient, rapid, and suppresses racemization.[7]
Temperature Room TemperatureMild conditions preserve sensitive functional groups.
Time 4-16 hoursGenerally sufficient for high conversion.
Diversification at C6: The Ugi Multicomponent Reaction

Multicomponent reactions (MCRs) are powerful tools in library synthesis, as they generate significant molecular complexity in a single, convergent step.[10][11] The Ugi four-component reaction (Ugi-4CR) is a prime example, combining a ketone, an amine, a carboxylic acid, and an isocyanide.[12] In this context, the scaffold's ketone and secondary amine can both participate, leading to highly complex, spirocyclic structures.

Protocol: Ugi Reaction for Spirocyclic Library Synthesis

  • Preparation: To a reaction vial, add the octahydro-1H-pyrido[1,2-a]pyrazin-6-one free base (1.0 eq., generated in situ from the dihydrochloride salt with 2.2 eq. DIPEA), a primary amine (e.g., aniline, benzylamine; 1.1 eq.), and a carboxylic acid (e.g., acetic acid, benzoic acid; 1.1 eq.) in a polar, aprotic solvent like methanol (MeOH) or trifluoroethanol (TFE).

  • Reaction Initiation: Add an isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide; 1.1 eq.) to the mixture. The reaction is often exothermic and proceeds rapidly.[12]

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The use of ketones in Ugi reactions can be slower than aldehydes and may require longer reaction times or mild heating.[13]

  • Work-up & Purification: After completion (monitored by LC-MS), concentrate the reaction mixture in vacuo. The resulting residue can be purified by flash column chromatography or preparative HPLC to isolate the desired bis-amide product.

Ugi_Reaction_Workflow Scaffold Scaffold (Ketone + Sec. Amine) Product Complex Spirocyclic Bis-Amide Product Scaffold->Product Amine Primary Amine (R1-NH2) Amine->Product Acid Carboxylic Acid (R2-COOH) Acid->Product Isocyanide Isocyanide (R3-NC) Isocyanide->Product

Caption: Convergent nature of the Ugi-4CR with the scaffold.

Conclusion

Octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride is a high-value scaffold for the synthesis of diverse heterocyclic libraries. Its constrained bicyclic core provides a rigid framework, while the presence of both a secondary amine and a ketone offers two distinct and synthetically tractable handles for diversification. By employing robust and well-documented reactions such as reductive amination, amide coupling, and the Ugi multicomponent reaction, researchers can rapidly generate libraries of novel, complex, and drug-like molecules. The protocols and strategies outlined in this guide are designed to serve as a practical resource for scientists in drug discovery and chemical biology, enabling the efficient exploration of new chemical space grounded in a privileged structural motif.

References

  • Favalli, N., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. RSC Advances. Available at: [Link]

  • Tanaka, Y., et al. (2007). Acid-Free, Aminoborane-Mediated Ugi-Type Reaction Leading to General Utilization of Secondary Amines. Organic Chemistry Portal. Available at: [Link]

  • Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290-306. Available at: [Link]

  • Neel, M. B., et al. (2011). Applications of the Ugi reaction with ketones. Bioorganic & Medicinal Chemistry, 19(22), 6656-6663. Available at: [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Shapiro, N., et al. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science, 16(8), 415-420. Available at: [Link]

  • Wikipedia. (n.d.). Ugi reaction. Wikipedia. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]

  • Le Bourdonnec, B., et al. (2006). Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Troisi, L., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 749. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Organic Chemistry Portal. Available at: [Link]

  • Stoltz, B. M. Group. (n.d.). Multicomponent Reactions in Total Synthesis. Caltech. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of Octahydro-1H-pyrido[1,2-a]pyrazin-6-one Dihydrochloride in DMSO

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals working with octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride. This valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride. This valuable scaffold, notably used in the development of mu (µ)-opioid receptor antagonists, is often supplied as a dihydrochloride salt to improve stability and handling.[1][2] However, this salt form can present unique solubility challenges in dimethyl sulfoxide (DMSO), a common solvent for creating stock solutions for biological assays. This document provides a structured, in-depth troubleshooting guide based on chemical principles and field-proven laboratory techniques.

Quick Troubleshooting FAQs

Here we address the most frequently encountered issues in a direct question-and-answer format.

Q1: My octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride is not dissolving in DMSO at my target concentration. What is the most common cause?

A1: The most frequent culprit is the quality and water content of your DMSO.[3] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even a small percentage of absorbed water can significantly alter the solvent properties of DMSO, decreasing its ability to solubilize hydrochloride salts and other lipophilic compounds.[4] For a hydrochloride salt, the introduction of water into the aprotic DMSO environment can disrupt the necessary ionic interactions and solvation, leading to poor solubility.[4]

Primary Action: Always use fresh, anhydrous, high-purity DMSO from a newly opened bottle. For ongoing work, aliquot your main DMSO stock into smaller, single-use vials to minimize repeated exposure to air.

Q2: I'm using anhydrous DMSO, but I'm still seeing particulates. What are the next steps?

A2: If solvent quality is confirmed, the next step is to introduce mechanical and thermal energy to facilitate dissolution. The recommended sequence is:

  • Vigorous Vortexing: Ensure the mixture is being agitated thoroughly for at least 1-2 minutes.

  • Sonication: Place the vial in a water bath sonicator for 10-15 minutes.[3] The ultrasonic energy helps break down the solute's crystal lattice structure, promoting solvation.

  • Gentle Heating: If sonication is insufficient, warming the solution in a water bath between 37°C and 60°C for 5-10 minute intervals with intermittent vortexing can be very effective for hydrochloride salts.[3]

Causality: Increasing the temperature provides the kinetic energy needed to overcome the activation energy barrier for dissolution. However, proceed with caution (see Q3).

Q3: Are there any risks associated with heating my compound in DMSO?

A3: Yes, this is a critical consideration. While gentle warming is a standard technique, DMSO can undergo decomposition under acidic conditions, which are present due to the dihydrochloride salt.[5][6] At elevated temperatures, the acidic protons from the HCl can catalyze the degradation of DMSO into volatile and potentially interfering byproducts like dimethyl sulfide and dimethyl disulfide.[5] While this is more pronounced at higher temperatures (e.g., boiling point), it can be relevant even at lower temperatures with prolonged heating.[7]

Trustworthiness Protocol: Always start at the lower end of the temperature range (e.g., 37°C) and monitor the solution closely. Avoid prolonged heating and never heat above 60°C. If you notice any odor change (e.g., a garlic-like smell), it may be a sign of DMSO degradation.

Q4: My compound fully dissolved in DMSO, but it precipitated out upon dilution into my aqueous cell culture medium or buffer. How can I prevent this?

A4: This is a classic phenomenon known as "solvent shock" or "salting out". Your compound is significantly more soluble in the organic DMSO than in the aqueous environment of your assay. When the concentrated DMSO stock is rapidly diluted, the compound is forced into a solvent where it has poor solubility, causing it to precipitate.[3]

Solution Workflow:

  • Minimize the DMSO Concentration: First, try to create a more concentrated initial stock in DMSO so that the final volume added to your aqueous medium is smaller. Most cell lines can tolerate a final DMSO concentration of 0.1-0.5%, but you should always run a vehicle control (DMSO alone) to confirm.

  • Use Serial Dilution: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, dilute your 100 mM stock in DMSO to 10 mM in DMSO first, then add the 10 mM stock to your aqueous buffer.

  • Improve Mixing: Add the final DMSO stock to your aqueous buffer dropwise while the buffer is being vigorously vortexed or stirred. This prevents localized areas of high concentration and allows the compound to disperse more evenly.

In-Depth Experimental Protocols

Protocol 1: Standard Procedure for Preparing a Stock Solution
  • Preparation: In a sterile environment, weigh the desired amount of octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride into a sterile glass vial.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous, high-purity DMSO to achieve the target concentration.

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication: Place the vial in a water bath sonicator. Sonicate for 10-15 minutes.

  • Inspection: After sonication, remove the vial and visually inspect it against a light source. If the solution is clear and free of particulates, the process is complete.

  • Storage: For long-term storage, aliquot the stock solution into single-use, tightly sealed vials to prevent moisture absorption and degradation from repeated freeze-thaw cycles.[4] Store at -20°C for up to 1 month or -80°C for up to 6 months.[3]

Protocol 2: Dissolution Using Controlled Gentle Heat
  • Follow Protocol 1, Steps 1-4.

  • Heating Step: If particulates remain after sonication, place the vial in a pre-heated water bath set to 37°C.

  • Agitation: Heat for 5-10 minutes, removing the vial to vortex for 30 seconds every 2-3 minutes.

  • Incremental Temperature Increase: If the compound is still not dissolved, increase the water bath temperature in increments of 5-10°C, repeating Step 3 at each new temperature. Do not exceed 60°C.

  • Final Inspection & Storage: Once the solution is clear, allow it to cool to room temperature. If it remains clear, proceed with storage as described in Protocol 1, Step 6.

Visualized Troubleshooting Workflow

The following diagram outlines the logical progression for troubleshooting solubility issues.

G start Start: Incomplete Dissolution of Octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride in DMSO check_dmso Step 1: Verify DMSO Quality Is it fresh, anhydrous, high-purity? start->check_dmso vortex Step 2: Vigorous Vortexing (1-2 minutes) check_dmso->vortex DMSO is high quality sonicate Step 3: Water Bath Sonication (10-15 minutes) vortex->sonicate success Success: Clear Solution Aliquot and store properly vortex->success Solution is clear heat Step 4: Gentle, Controlled Heating (Start at 37°C, max 60°C) sonicate->heat Particulates remain sonicate->success Solution is clear reassess Step 5: Reassess Concentration Consider preparing a more dilute stock solution heat->reassess Particulates remain heat->success Solution is clear reassess->success Dilute stock dissolves fail Issue Persists: Consult literature for alternative solvents (e.g., DMF) reassess->fail Still insoluble

Caption: Logical workflow for troubleshooting solubility.

Summary of Key Parameters

Issue AddressedTechniqueParameter & ValueScientific Rationale & Key Considerations
Initial Insolubility Solvent QualityUse fresh, anhydrous, high-purity DMSODMSO is highly hygroscopic; absorbed water reduces the solubility of hydrochloride salts.[4]
Initial Insolubility Sonication10-15 minutes in a water bath sonicatorProvides mechanical energy to break apart the solute's crystal lattice.[3]
Persistent Insolubility Gentle Heating37°C to 60°C, in 5-10 min intervalsIncreases kinetic energy to overcome the energy barrier of dissolution. CAUTION: Risk of acid-catalyzed DMSO degradation.[5][6][7]
Precipitation on Dilution Aqueous DilutionAdd DMSO stock dropwise to vigorously stirred aqueous bufferPrevents "solvent shock" by avoiding localized high concentrations of the compound.[3]
Long-Term Stability StorageAliquot into single-use vials; store at -20°C or -80°CMinimizes water absorption from air and prevents degradation from repeated freeze-thaw cycles.[3][4]

References

  • ResearchGate. Divergent decomposition pathways of DMSO mediated by solvents and additives | Request PDF. [Link]

  • PubChem. (S)-Octahydro-pyrido[1,2-a]pyrazin-6-one. [Link]

  • Gaylord Chemical. TECHNICAL BULLETIN REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO). [Link]

  • Purdue University. Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. [Link]

  • Huang, S., et al. (2021). A novel practical preparation of methyl methanethiosulfonate from dimethyl sulfoxide initiated by a catalytic amount of (COCl)2 or anhydrous HCl. Journal of Sulfur Chemistry.
  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Reddit. Problem with hydrochloride salt formation/isolation. [Link]

  • University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

  • Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7278-7289. [Link]

  • Reddit. Ways of crashing out amines. [Link]

  • ACS Publications. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. [Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of Octahydro-1H-pyrido[1,2-a]pyrazin-6-one Dihydrochloride

Executive Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to address a critical bottleneck in the synthesis and scale-up of bicyclic piperazine derivatives: ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to address a critical bottleneck in the synthesis and scale-up of bicyclic piperazine derivatives: thermal instability. Octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride (CAS: 2839143-28-9) is a highly valuable intermediate, but it is notoriously susceptible to thermal degradation. This guide explores the mechanistic causality behind these degradation pathways and provides self-validating protocols to ensure structural integrity during salt formation and drying.

Mechanistic Causality: Why Does Degradation Occur?

Understanding the "why" is the first step in troubleshooting. Thermal stress on this specific dihydrochloride salt triggers three cascading failure modes:

  • Thermal Disproportionation (Desalting): The dissociation of pharmaceutical salts in solid dosage forms or during processing is a primary stability concern[1]. When heated above 40 °C under vacuum, the compound loses stoichiometric HCl, forming a "des-chloro" (monohydrochloride or free base) impurity.

  • Piperazine Ring Opening: Once HCl is lost, the exposed secondary amine becomes highly nucleophilic. Studies on piperazine thermal degradation demonstrate that heat initiates an SN​2 ring-opening mechanism via nucleophilic attack on protonated species[2].

  • Moisture-Assisted Lactam Hydrolysis: The dihydrochloride salt is hygroscopic. If residual moisture is present during heating, the 6-one (lactam) moiety undergoes rapid hydrolysis, cleaving the fused ring into a linear amino acid byproduct.

Troubleshooting Guide & FAQs

Q1: We are detecting a "des-chloro" impurity (>0.5%) during the final drying phase. How do we prevent this? Causality: You are observing thermal desalting. Dihydrochloride salts have varying binding energies for their HCl equivalents. The second equivalent of HCl is often loosely bound and easily lost under high heat and deep vacuum. Solution: Cap your drying temperature at 40 °C. Industrial scale-up data proves that utilizing integrated quench-cooling immediately downstream during the synthesis and limiting downstream thermal exposure suppresses the formation of the des-chloro impurity to below 0.05%[3]. Implement Protocol 2 for controlled drying.

Q2: During the HCl gas sparging step, our solution turns yellow and the yield drops. What is happening? Causality: The formation of the dihydrochloride salt is highly exothermic. If the heat of reaction is not rapidly dissipated, localized "hot spots" form in the reactor. This thermal spike causes immediate piperazine oxidation and ring cleavage[2]. Solution: Transition from standard jacket cooling to an integrated quench-cooling loop. This guarantees the internal temperature never exceeds the critical threshold of 10 °C. See Protocol 1.

Q3: Why does our batch fail purity specs only during humid summer months? Causality: Hygroscopic uptake. The salt absorbs atmospheric moisture, which acts as a nucleophile at elevated temperatures, hydrolyzing the lactam ring. Solution: All processing, filtering, and drying must be conducted under a strict anhydrous nitrogen blanket.

Quantitative Data: Thermal Degradation Profiles

The following table summarizes the impact of different processing parameters on the degradation profile of octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride.

Processing ConditionMax Internal Temp (°C)Cooling / EnvironmentDes-chloro Impurity (%)Lactam Hydrolysis (%)Overall Yield (%)
Standard Batch Reactor45Jacket Cooling1.250.8082
Quench-Cooled MSMPR 10 Integrated Loop < 0.05 < 0.01 94
Vacuum Drying (Aggressive)6010 mbar, Ambient Air2.100.15N/A
Vacuum Drying (Controlled) 40 < 5 mbar, N_2 Bleed 0.08 < 0.01 N/A
Self-Validating Experimental Protocols

Protocol 1: Hydrochloride Salt Formation with Integrated Quench-Cooling This protocol is a self-validating system: the continuous monitoring of the exotherm and post-reaction pH guarantees the structural integrity of the product.

  • Preparation: Dissolve 1.0 equivalent of the free base octahydro-1H-pyrido[1,2-a]pyrazin-6-one in 10 volumes of anhydrous isopropanol (IPA) under a dry nitrogen atmosphere.

  • System Priming: Activate the integrated quench-cooling loop and chill the reactor to 0–5 °C.

  • Sparging: Introduce anhydrous HCl gas (2.05 equivalents) via a sub-surface sparger at a controlled rate of 0.1 eq/min.

  • Validation Check 1 (Thermal): Monitor the internal thermocouple. The quench-cooling loop must maintain the internal temperature strictly below 10 °C. If T exceeds 10 °C, pause sparging immediately to prevent thermal degradation.

  • Crystallization: Transfer the resulting suspension to a continuous mixed-suspension mixed-product-removal (MSMPR) crystallizer to ensure uniform particle size.

  • Validation Check 2 (Stoichiometry): Pull a 1 mL sample, dissolve in 10 mL DI water. The pH must be between 1.5 and 2.0, confirming complete dihydrochloride formation without excess free acid.

  • Isolation: Filter the product under a nitrogen blanket and wash with 2 volumes of cold (0 °C) anhydrous IPA.

Protocol 2: Controlled Vacuum Drying This protocol prevents thermal disproportionation by prioritizing mechanical vacuum over thermal energy.

  • Loading: Transfer the wet cake to a vacuum oven. Do not apply heat.

  • Initial Desolvation: Apply a deep vacuum (< 5 mbar) at ambient temperature (20 °C) for 4 hours. Validation Check: Observe the solvent trap; the bulk of the IPA should be collected in this phase without thermal stress.

  • Thermal Ramping: Once the bulk solvent is removed, ramp the oven temperature at a rate of 5 °C/hour up to a strict maximum of 40 °C.

  • Nitrogen Bleed: Introduce a slight bleed of anhydrous nitrogen to sweep evaporated solvent and prevent moisture ingress.

  • Validation Check 3 (Mass Stability): Monitor the Loss on Drying (LOD). The mass should plateau. A sudden secondary mass loss event indicates the onset of HCl dissociation, meaning the temperature is too high.

Process Visualizations

DegradationPathways Start Octahydro-1H-pyrido[1,2-a] pyrazin-6-one 2HCl Heat Thermal Stress (> 40°C) Start->Heat DesChloro HCl Dissociation (Des-chloro Impurity) Heat->DesChloro Disproportionation Moisture Residual Moisture Heat->Moisture Hygroscopic uptake FreeBase Reactive Free Base Formation DesChloro->FreeBase Oxidation Piperazine Ring Oxidation FreeBase->Oxidation O2 Exposure Hydrolysis Lactam Ring Hydrolysis Moisture->Hydrolysis Nucleophilic attack

Figure 1: Mechanistic pathways of thermal degradation under heat and moisture stress.

Workflow A Free Base in Anhydrous IPA B HCl Gas Sparging A->B C Exotherm Generation B->C D Integrated Quench-Cooling C->D Suppress Heat E MSMPR Crystallization D->E T < 10°C F Pure Dihydrochloride (<0.05% Impurity) E->F

Figure 2: Integrated quench-cooling workflow for stable dihydrochloride salt formation.

References
  • Freeman, S. A., et al. "Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates." Industrial & Engineering Chemistry Research, ACS Publications, 2012. URL:[Link]

  • "Stability of pharmaceutical salts in solid oral dosage forms." ResearchGate, 2020. URL: [Link]

Sources

Troubleshooting

reducing byproduct formation during octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride synthesis

Technical Support Center: Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazin-6-one Dihydrochloride This guide serves as a specialized resource for researchers, scientists, and drug development professionals engaged in the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazin-6-one Dihydrochloride

This guide serves as a specialized resource for researchers, scientists, and drug development professionals engaged in the synthesis of octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride. The octahydro-1H-pyrido[1,2-a]pyrazine core is a significant scaffold in medicinal chemistry, particularly in the development of mu (µ)-opioid receptor antagonists.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize byproduct formation, optimize reaction conditions, and ensure high purity of the target compound.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the proposed solutions.

Question 1: My reaction is yielding a significant, less polar byproduct with approximately double the molecular weight of my desired product. What is this impurity and how can I prevent it?

Answer: This is a classic and common issue in reactions involving intramolecular cyclization. The high molecular weight byproduct is almost certainly the intermolecularly formed dimer. This occurs when two molecules of the haloacetamide intermediate react with each other, rather than one molecule cyclizing on its own.

Causality: The formation of an intramolecular (desired) versus an intermolecular (byproduct) product is a competition of reaction rates. The rate of the intramolecular reaction is concentration-independent, while the rate of the intermolecular reaction is concentration-dependent (second-order). Therefore, at high concentrations, the molecules are more likely to collide and react with each other, favoring dimer formation.

Solutions:

  • High-Dilution Conditions: The most effective strategy is to perform the cyclization step under high-dilution conditions. By significantly increasing the solvent volume, you decrease the concentration of the haloacetamide intermediate, thus kinetically favoring the intramolecular cyclization. A starting concentration of 0.01-0.05 M is recommended.

  • Slow Addition: Instead of adding the haloacetamide intermediate to the base suspension all at once, use a syringe pump to add it slowly over several hours. This maintains a very low instantaneous concentration of the substrate in the reaction flask, further promoting the desired intramolecular pathway.

G cluster_0 Reaction Pathways Intermediate N-(Piperidin-2-ylmethyl) -2-bromoacetamide Product Intramolecular Cyclization (Desired Product) Intermediate->Product Favored at Low Concentration Byproduct Intermolecular Dimerization (Byproduct) Intermediate->Byproduct Favored at High Concentration

Caption: Intramolecular vs. Intermolecular Reaction Pathways.

Question 2: The cyclization reaction is sluggish, showing incomplete conversion of the starting material even after extended reaction times. What are the potential causes?

Answer: Incomplete conversion is typically traced back to issues with the reagents or reaction setup, particularly the base and solvent system.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Inactive Base Sodium hydride (NaH) is a common base for this cyclization.[1] It is highly reactive with moisture. If it has been improperly stored, it will have a gray, powdery appearance instead of a fine, white dispersion (in oil).
Solution: Use a fresh bottle of NaH. To ensure reactivity, you can test a small sample by carefully adding it to a protic solvent (like isopropanol) to observe hydrogen gas evolution. Always handle NaH under an inert atmosphere (Nitrogen or Argon).
Wet Solvent The presence of water in the reaction solvent (e.g., THF) will quench the sodium hydride, rendering it ineffective for deprotonating the amide.[1]
Solution: Use anhydrous solvent. Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial solvent purification system.
Insufficient Base An inadequate amount of base will lead to incomplete deprotonation of the haloacetamide intermediate, thus stalling the reaction.
Solution: Use a slight excess of sodium hydride, typically in the range of 1.2 to 1.5 equivalents relative to the starting material.[1]
Low Temperature While elevated temperatures can promote side reactions, a temperature that is too low may not provide sufficient energy to overcome the activation barrier for the cyclization.
Solution: The reaction is often run at room temperature or gently heated to reflux in THF (approx. 66 °C).[1] If the reaction is slow at room temperature, gradually increasing the heat may be beneficial.

Question 3: My final dihydrochloride salt has poor purity after precipitation. How can I improve its purification?

Answer: The purity of the final salt is highly dependent on the purity of the free base precursor. Purification should be addressed at the free base stage before salt formation.

Recommended Purification Workflow:

  • Workup: After the cyclization is complete, the reaction must be carefully quenched. Add water or a saturated aqueous solution of ammonium chloride dropwise at 0 °C to neutralize the excess NaH.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate to isolate the crude free base.

  • Chromatography: Purify the crude free base using column chromatography on silica gel.[1] A gradient elution system, starting with a non-polar solvent (e.g., ethyl acetate) and gradually increasing the polarity with a more polar solvent containing a small amount of base (e.g., 1-5% triethylamine in methanol), is often effective. The triethylamine helps to prevent the amine product from streaking on the acidic silica gel.

  • Salt Formation: Once you have the pure free base (confirmed by NMR or LC-MS), dissolve it in a suitable solvent like isopropanol, diethyl ether, or methanol. Add a stoichiometric amount (2.0 equivalents) of hydrochloric acid (e.g., as a solution in the chosen solvent) dropwise with stirring.

  • Crystallization/Precipitation: The dihydrochloride salt will typically precipitate out of the solution. Cool the mixture to maximize recovery. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

G start Low Purity Product? check_base Is the free base pure? start->check_base purify_base Purify free base via column chromatography. check_base->purify_base No recrystallize Recrystallize the dihydrochloride salt. check_base->recrystallize Yes end_ok High Purity Product purify_base->end_ok Then form salt recrystallize->end_ok

Caption: Troubleshooting workflow for product purity issues.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic pathway for octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride?

The most common and reliable synthesis is a two-step process:

  • Acylation: 2-(Aminomethyl)piperidine is reacted with a haloacetyl halide, such as bromoacetyl bromide, in the presence of a non-nucleophilic base like triethylamine (TEA) to form the N-(piperidin-2-ylmethyl)-2-bromoacetamide intermediate.[1] This reaction is typically performed at low temperatures (0 °C) to control the reactivity of the acid bromide.

  • Intramolecular Cyclization: The bromoacetamide intermediate is then treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like THF. The base deprotonates the amide nitrogen, which then acts as a nucleophile, displacing the bromide to form the bicyclic lactam ring.[1]

  • Salt Formation: The purified free base is dissolved in a solvent and treated with two equivalents of hydrochloric acid to yield the final dihydrochloride salt.

G A 2-(Aminomethyl)piperidine B N-(Piperidin-2-ylmethyl) -2-bromoacetamide A->B Bromoacetyl Bromide, Triethylamine, DCM, 0°C C Octahydro-1H-pyrido [1,2-a]pyrazin-6-one (Free Base) B->C NaH, Anhydrous THF, Reflux D Octahydro-1H-pyrido [1,2-a]pyrazin-6-one (Dihydrochloride Salt) C->D 2 eq. HCl, Isopropanol

Caption: General synthetic workflow for the target compound.

Q2: Which analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A combination of techniques is essential for reliable synthesis and characterization.

Technique Application Expected Observations
Thin-Layer Chromatography (TLC) To monitor the progress of both the acylation and cyclization steps.[1]Acylation: Disappearance of the 2-(aminomethyl)piperidine starting material spot and appearance of a new, less polar product spot. Cyclization: Disappearance of the bromoacetamide intermediate spot and appearance of the cyclized product spot.
Nuclear Magnetic Resonance (NMR) To confirm the structure of the intermediate and the final product.[3]¹H and ¹³C NMR spectra should be consistent with the proposed structure. The disappearance of the bromoacetyl CH₂-Br signal and changes in the chemical shifts of the piperidine ring protons confirm cyclization.
Mass Spectrometry (MS) To determine the molecular weight of the product and identify any byproducts.[3]The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the free base (154.21 g/mol ).[3]
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product.A single major peak should be observed, and the purity can be quantified by integrating the peak area.
Infrared (IR) Spectroscopy To identify key functional groups.A strong absorption band in the region of 1650-1700 cm⁻¹ is expected, corresponding to the amide carbonyl group.[3]

Q3: Why is the dihydrochloride salt form often preferred for this compound?

The dihydrochloride salt form is often synthesized for several practical reasons. The free base form of octahydro-1H-pyrido[1,2-a]pyrazin-6-one contains two basic nitrogen atoms, making it susceptible to atmospheric carbon dioxide and potentially less stable over long-term storage. Converting it to the dihydrochloride salt offers several advantages:

  • Increased Stability: Salts are generally more stable crystalline solids than their free base counterparts.

  • Improved Handling: They are typically non-hygroscopic, free-flowing solids, which are easier to weigh and handle accurately.

  • Enhanced Solubility: The salt form often has improved aqueous solubility, which is beneficial for biological testing and formulation development.

References

  • Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290-306. [Link]

  • Rao, J., et al. (2005). A convenient stereospecific synthesis of substituted 1,2,3,4,6,6a,- 7,11b,12,12a-decahydropyrazino[1',2':1,6]pyrido[3,4-b]indoles. ARKIVOC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Method Validation for the Purity of Octahydro-1H-pyrido[1,2-a]pyrazin-6-one Dihydrochloride

Introduction: Octahydro-1H-pyrido[1,2-a]pyrazin-6-one and its derivatives represent a class of heterocyclic scaffolds with significant interest in medicinal chemistry, particularly as potent and selective ligands for var...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

Octahydro-1H-pyrido[1,2-a]pyrazin-6-one and its derivatives represent a class of heterocyclic scaffolds with significant interest in medicinal chemistry, particularly as potent and selective ligands for various biological targets.[1][2] The dihydrochloride salt form enhances the solubility and stability of the parent compound, making it a common choice for pharmaceutical development. Ensuring the purity of this Active Pharmaceutical Ingredient (API) is not merely a quality control checkpoint; it is a critical determinant of the safety and efficacy of the final drug product.[3][4] Impurities, which can arise from the synthesis, degradation, or storage, must be meticulously identified and quantified.[5][6]

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for assessing drug purity due to its high resolution, sensitivity, and versatility in separating complex mixtures.[7][8] However, an HPLC method is only as reliable as the evidence supporting its performance. This guide provides an in-depth, experience-driven walkthrough of the validation process for an HPLC purity method tailored for octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride. We will not only detail the requisite protocols but also explore the scientific rationale behind each step and compare the method's performance against viable alternatives, grounding our discussion in the authoritative framework of international regulatory guidelines.

The Regulatory Imperative: Grounding Validation in ICH Guidelines

The validation of an analytical procedure is a formal process to demonstrate that it is suitable for its intended purpose.[9] The International Council for Harmonisation (ICH) provides the definitive guidelines on this topic, with ICH Q2(R1) and the recently updated Q2(R2) serving as the global benchmark for analytical method validation.[10][11][12][13] Adherence to these guidelines ensures that the data generated are reliable, reproducible, and accepted by regulatory agencies worldwide.[14] This guide is built upon the principles outlined in these foundational documents. The objective is to establish, through documented evidence, a high degree of assurance that the analytical method will consistently produce a result meeting pre-determined specifications and quality attributes.[15]

Phase 1: Developing a Fit-for-Purpose HPLC Method

Before validation can commence, a robust separation method must be developed. The chemical properties of octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride—a polar, basic, and water-soluble compound—dictate our chromatographic choices.

Rationale-Driven Method Parameters:

  • Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC) is the most versatile and common mode. However, for a polar basic compound, peak tailing can be a significant issue due to interactions with residual silanols on the stationary phase. Therefore, a modern, end-capped C18 column or a polar-embedded column is a logical starting point.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is standard. To ensure good peak shape for our basic analyte, the mobile phase pH should be controlled. A buffer in the acidic range (e.g., phosphate or formate buffer at pH 2.5-3.5) will protonate the analyte and minimize silanol interactions, leading to sharper, more symmetrical peaks.

  • Detection: The presence of a carbonyl group and the heterocyclic ring system suggests UV absorbance. A photodiode array (PDA) detector is ideal, as it not only quantifies the analyte but also provides spectral data that can be used to assess peak purity and aid in the identification of impurities.

  • Gradient Elution: To ensure that both the main peak and any potential impurities (which may have a wide range of polarities) are eluted and resolved within a reasonable runtime, a gradient elution is preferable to an isocratic one.

Proposed Initial HPLC Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good resolution and is a standard for purity methods.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to improve peak shape for a basic analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent with good UV transparency.
Gradient 5% to 95% B over 20 minutesEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection PDA at 220 nmWavelength where the amide chromophore is expected to absorb.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.

Phase 2: The Validation Workflow: Protocols and Acceptance Criteria

Once the method is developed and system suitability is established (i.e., the system can generate reproducible results for parameters like retention time, peak area, and tailing factor), the formal validation process begins.[16]

HPLC_Validation_Workflow start Method Development & Optimization ss System Suitability Testing (SST) start->ss Method Ready spec Specificity / Selectivity ss->spec SST Passes lin Linearity & Range spec->lin Method is Specific acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) lin->prec lod_loq LOD & LOQ lin->lod_loq robust Robustness acc->robust prec->robust lod_loq->robust report Validation Report & Final Method robust->report All Parameters Meet Criteria

Caption: A typical workflow for HPLC method validation, starting from system suitability and progressing through all required validation parameters.

Specificity

Causality: Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradants, or matrix components.[11][12] For a purity method, this is arguably the most critical parameter. It proves that the signal measured for the main peak is solely from the analyte and that all potential impurities are separated from it.

Experimental Protocol:

  • Prepare Samples:

    • A solution of the octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride reference standard.

    • A placebo solution (containing all formulation excipients, if applicable).

    • A spiked sample: The reference standard solution spiked with known related substances and potential degradation products, if available.

  • Forced Degradation: Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[11] Analyze these stressed samples.

  • Analysis: Inject all prepared samples into the HPLC system.

  • Evaluation:

    • The analyte peak should be free from any co-eluting peaks in the chromatograms of the spiked and stressed samples.

    • The placebo solution should show no interfering peaks at the retention time of the analyte.

    • Peak purity analysis using the PDA detector should be performed on the main peak in all samples to confirm spectral homogeneity. A purity angle less than the purity threshold is indicative of a pure peak.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is essential for accurate quantitation of both the API and its impurities. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[16]

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five concentrations of the reference standard. For a purity method, this range must cover from the Limit of Quantitation (LOQ) to 120% of the assay specification.[17] For example, from 0.05% to 1.5% of the nominal assay concentration for impurities and 80% to 120% for the assay itself.

  • Analysis: Inject each concentration in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Table 1: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
1.0 (LOQ)12,540
25.0315,800
50.0628,550
100.0 (100%)1,255,100
120.0 (120%)1,506,500
Result r² = 0.9998
Accuracy

Causality: Accuracy measures the closeness of the test results to the true value.[12] It confirms that there is no systemic bias in the method. For a purity assay, it demonstrates the method's ability to correctly quantify the API and any impurities.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare a drug product matrix (or a solution of the pure API) and spike it with known amounts of the reference standard at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze these spiked samples in triplicate.

  • Evaluation: Calculate the percentage recovery for each sample. The mean recovery should be within a pre-defined limit, typically 98.0% to 102.0%.

Table 2: Hypothetical Accuracy Data

Spike LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
80%80.079.299.0%
100%100.0100.8100.8%
120%120.0119.499.5%
Mean Result 99.8%
Precision

Causality: Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze six independent preparations of the sample at 100% of the target concentration on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different HPLC system.

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) of the results. The acceptance criterion is typically %RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10] For a purity method, the LOQ is critical as it defines the lower limit for reporting impurities.

Experimental Protocol:

  • Method 1 (Signal-to-Noise): Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Method 2 (Calibration Curve): Calculate LOD and LOQ from the standard deviation of the response (σ) and the slope (S) of the linearity curve: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).

  • Confirmation: To confirm the LOQ, analyze a series of standards at the proposed LOQ concentration and demonstrate that the precision (%RSD) and accuracy (% Recovery) meet acceptable criteria.

Robustness

Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[10] It provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary Parameters: Deliberately vary critical chromatographic parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Mobile phase organic composition (± 2%)

  • Analysis: Analyze a standard solution under each of these modified conditions.

  • Evaluation: Assess the impact on system suitability parameters (e.g., resolution between the main peak and the closest impurity, peak tailing factor). The system suitability criteria should still be met in all cases.

Validation_Interrelation Method Validated Method Specificity Specificity Specificity->Method Linearity Linearity Linearity->Method Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Accuracy->Method Accuracy->Precision Precision->Method Range->Accuracy Range->Precision Robustness Robustness Robustness->Method LOQ LOQ LOQ->Method LOQ->Linearity

Caption: Interrelationship of key HPLC validation parameters, showing how they collectively support the final validated method.

Phase 3: Comparative Analysis with Alternative Techniques

While a validated HPLC method is a powerful tool, it is essential to understand its performance in the context of other available analytical technologies. No single technique is universally superior; the choice depends on the specific analytical challenge.[18][19]

1. Gas Chromatography (GC):

  • Principle: Separates volatile and thermally stable compounds.

  • Applicability: Unsuitable for octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride. The compound is a salt with a high molecular weight and low volatility. It would decompose at the high temperatures required for GC analysis.[8]

2. HPLC with Mass Spectrometry (LC-MS):

  • Principle: Combines the separation power of HPLC with the mass-resolving power of MS, providing molecular weight and structural information.[8][18]

  • Applicability: Highly complementary. While the primary purity method relies on UV detection for quantitation, LC-MS is invaluable during method development and for impurity identification. It can confirm the identity of degradation products seen in the specificity study and detect non-chromophoric impurities that would be invisible to a UV detector.

3. Capillary Electrophoresis (CE):

  • Principle: Separates ions based on their electrophoretic mobility in an electric field.

  • Applicability: Potentially very effective. As a charged species (protonated in acidic solution), the analyte is well-suited for CE. CE offers extremely high separation efficiency and can often resolve impurities that are difficult to separate by HPLC.[8]

4. Differential Scanning Calorimetry (DSC):

  • Principle: Measures the difference in heat flow into a sample and a reference as a function of temperature. For purity, it relies on the Van't Hoff equation to measure melting point depression caused by impurities.

  • Applicability: Can determine the absolute purity of a highly crystalline and pure (>98.5%) substance without the need for a reference standard.[3]

Table 3: Comparison of Analytical Techniques for Purity Analysis

ParameterValidated HPLC-UVGCLC-MSCapillary Electrophoresis (CE)DSC
Intended Use Quantitative Purity & Impurity ProfilingVolatile ImpuritiesImpurity ID & CharacterizationOrthogonal Quantitative PurityAbsolute Purity (Total Impurities)
Specificity High (Chromatographic)High (Chromatographic)Very High (Mass & RT)Very High (Mobility)Low (Non-specific)
Quantitation ExcellentGoodGood (with standards)GoodGood (for total purity)
Sensitivity High (ng)Very High (pg)Excellent (pg-fg)High (ng)Moderate
Throughput ModerateHighModerateModerateLow
Robustness HighHighModerateModerate-LowHigh
Suitability for Analyte Excellent Unsuitable Excellent Good Good (for bulk material)

Conclusion

The validation of an HPLC method for determining the purity of octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride is a systematic and rigorous process dictated by scientific principles and regulatory expectations. By meticulously evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, we can establish a high degree of confidence that the method is fit for its intended purpose: to ensure the quality, safety, and consistency of the API.

While techniques like LC-MS and CE offer powerful orthogonal capabilities for impurity identification and alternative separation mechanisms, a well-validated HPLC-UV method remains the cornerstone of quality control in a pharmaceutical setting. Its balance of high performance, robustness, and quantitative accuracy makes it the definitive choice for the routine purity analysis that underpins modern drug development and manufacturing.

References

  • Choosing Protein Purity Detection Methods: Comparing HPLC With MS. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation. Retrieved from [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]

  • A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). (2025, September 23). American Journal of Biopharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Techniques for Quality Control in Pharmaceutical Analysis. (2023, May 11). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025, September 8). Drawell. Retrieved from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2023, November). U.S. Food and Drug Administration. Retrieved from [Link]

  • Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12. (1998). PubMed. Retrieved from [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Retrieved from [Link]

  • Chromatography Methods Compared: HPLC vs. FPLC vs. GC. (2025, April 29). Patsnap Synapse. Retrieved from [Link]

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Comparative

X-ray crystallography data for octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride

Title: Solid-State Characterization and Polymorph Comparison of Octahydro-1H-pyrido[1,2-a]pyrazin-6-one Dihydrochloride Executive Summary The bicyclic scaffold octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Solid-State Characterization and Polymorph Comparison of Octahydro-1H-pyrido[1,2-a]pyrazin-6-one Dihydrochloride

Executive Summary The bicyclic scaffold octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride (CAS: 2839143-28-9) is a critical structural motif in modern medicinal chemistry[1]. However, the developability of this active pharmaceutical ingredient (API) is heavily dependent on its solid-state properties. This guide provides an objective, data-driven comparison of the API's free base and its two primary dihydrochloride polymorphs: the thermodynamically stable Form I (Anhydrous) and the metastable Form II (Hemihydrate). By leveraging X-ray crystallography and rigorous process analytical technology (PAT), we establish the definitive workflows required for phase-pure API manufacturing.

Rationale for Solid-State Selection

When developing piperazine-fused bicyclic systems, isolating the free base often results in an amorphous or poorly crystalline material that is highly susceptible to oxidation and exhibits poor flowability. Converting the free base to a dihydrochloride salt fundamentally alters the crystal lattice. The protonation of the two basic nitrogen atoms creates a robust, highly ordered hydrogen-bonding network with the chloride counterions.

However, this salt formation introduces the risk of polymorphism. Powder X-Ray Diffraction (PXRD) and Single-Crystal X-Ray Diffraction (SCXRD) are mandatory tools to differentiate between Form I (Anhydrous) and Form II (Hemihydrate)[2]. Selecting the correct polymorph is non-negotiable for ensuring consistent dissolution rates, preventing deliquescence, and enabling industrial-scale tableting.

Comparative Crystallographic & Physicochemical Data

The following table summarizes the quantitative performance metrics of the three primary solid states of octahydro-1H-pyrido[1,2-a]pyrazin-6-one.

ParameterFree BaseForm II Dihydrochloride (Hemihydrate)Form I Dihydrochloride (Anhydrous)
Solid State Profile Amorphous / Poorly CrystallineCrystalline HemihydrateHighly Crystalline Anhydrous
Chloride Content 0%Variable (~16.0% w/w)16.8 – 17.2% w/w[2]
Hygroscopicity HighModerate (Prone to dehydration)Low (Stable at <75% RH)[2]
Flowability (Carr Index) >25 (Poor flow, cohesive)15 – 25 (Fair flow)<15 (Excellent flow)[2]
Lattice Stability LowMetastable (Lattice collapses under stress)Thermodynamically Stable[2]
Development Status Synthesis IntermediateNot RecommendedPreferred for Pharma Development[2]

Mechanistic Insight: Form I is the preferred candidate for pharmaceutical development because it avoids deliquescence at relative humidities below 75% and exhibits superior flow properties (Carr index <15)[2]. Form II, the hemihydrate, incorporates water into its crystal lattice. Under mechanical stress (such as milling or compression) or thermal stress, Form II dehydrates, leading to lattice collapse, unpredictable hygroscopicity, and variable bioavailability.

Experimental Workflows & Self-Validating Protocols

To ensure the reliable production and verification of Form I, the following protocols must be strictly adhered to. These workflows utilize self-validating acceptance criteria to guarantee phase purity.

Protocol A: Polymorph-Controlled Crystallization of Form I

Objective: Isolate Form I anhydrous dihydrochloride while actively preventing the nucleation of the Form II hemihydrate or monohydrochloride impurities.

  • Dissolution: Dissolve the octahydro-1H-pyrido[1,2-a]pyrazin-6-one free base in anhydrous isopropanol (IPA). Validation: The IPA must have a water content of < 0.05% via Karl Fischer titration prior to use.

  • Thermal Control: Chill the reactor to 0–5 °C. Causality: Salt formation is highly exothermic. Maintaining this temperature range prevents local supersaturation spikes that lead to amorphous precipitation and controls the kinetic energy of the system[2].

  • Acidification: Slowly bubble anhydrous HCl gas into the solution. Deliver exactly 2.05 to 2.10 equivalents of HCl[2]. Causality: This precise stoichiometric window guarantees complete di-protonation of the basic nitrogens. Falling below this range yields monohydrochloride contamination, while exceeding it risks acid-catalyzed degradation of the lactam (6-one) moiety.

  • PAT Monitoring: Utilize in-line Raman spectroscopy to track the crystallization in real-time[3]. Monitor for the emergence of the sharp lattice vibrational modes characteristic of Form I, ensuring no broad hydration bands (indicative of Form II) appear.

  • Isolation & Release: Filter the crystals, wash with cold anhydrous IPA, and dry under vacuum at 40 °C. Acceptance Criteria: The batch is only released to the XRD lab if ion chromatography confirms a chloride quantification of 16.8–17.2% w/w[2].

G Start Free Base API octahydro-1H-pyrido[1,2-a]pyrazin-6-one Step1 Dissolution in Anhydrous IPA (T = 0-5 °C) Start->Step1 Step2 HCl Gas Bubbling (2.05 - 2.10 eq) Step1->Step2 Split Water Content Control Step2->Split Form1 Form I (Anhydrous) Thermodynamically Stable Split->Form1 < 0.1% H2O Form2 Form II (Hemihydrate) Metastable Split->Form2 > 0.5% H2O PAT In-line Raman Spectroscopy Polymorph Tracking Form1->PAT Form2->PAT

Fig 1. Crystallization workflow and polymorph control for the dihydrochloride salt.

Protocol B: X-Ray Diffraction (PXRD) Characterization

Objective: Verify the polymorphic purity of the crystallized Form I API and rule out Form II contamination[2].

  • Sample Preparation: Lightly grind 50 mg of the dried API using an agate mortar and pestle. Causality: Gentle grinding ensures a random orientation of the crystallites. This minimizes preferred orientation effects that can artificially inflate or suppress specific Bragg peak intensities, leading to false phase identification.

  • Instrument Configuration: Mount the powder on a zero-background silicon sample holder. Configure the X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å), operating at 40 kV and 40 mA.

  • Data Collection: Execute a continuous scan from 2θ = 2.0° to 40.0° with a step size of 0.015° and a dwell time of 0.5 seconds per step.

  • Validation & Analysis: Overlay the resulting diffractogram with the computed theoretical powder pattern derived from the Form I Single-Crystal (SCXRD) data. Acceptance Criteria: The sample must exhibit the distinct high-intensity Bragg peaks of Form I and show a complete absence of the low-angle diffraction peaks (typically below 2θ = 10°) that characterize the expanded lattice of the Form II hemihydrate.

G Sample Dihydrochloride Salt Sample PXRD Powder X-Ray Diffraction (PXRD) Cu Kα radiation Sample->PXRD SCXRD Single-Crystal XRD (SCXRD) Mo Kα or Cu Kα Sample->SCXRD Phase Phase Purity & Polymorph ID PXRD->Phase Structure Absolute Stereochemistry & Lattice Parameters SCXRD->Structure Release API Batch Release (Form I Confirmed) Phase->Release Structure->Release

Fig 2. X-ray crystallographic characterization pipeline for API batch release.

Conclusion

For the successful pharmaceutical integration of octahydro-1H-pyrido[1,2-a]pyrazin-6-one, the anhydrous Form I dihydrochloride is the definitively superior solid state. By strictly controlling the crystallization environment—specifically utilizing anhydrous IPA at 0–5 °C with 2.05–2.10 equivalents of HCl[2]—manufacturers can reliably bypass the metastable Form II hemihydrate. Rigorous PXRD characterization and in-line PAT remain essential to validate the structural integrity and phase purity of the final API[3].

References

  • NextSDS. "octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride - Chemical Substance Information". URL:[Link]

Sources

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